molecular formula C9H8BNO3 B6269167 (2-hydroxyquinolin-4-yl)boronic acid CAS No. 2245349-21-5

(2-hydroxyquinolin-4-yl)boronic acid

Cat. No.: B6269167
CAS No.: 2245349-21-5
M. Wt: 188.98 g/mol
InChI Key: FRABUTDAQKEBBJ-UHFFFAOYSA-N
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Description

(2-hydroxyquinolin-4-yl)boronic acid is a useful research compound. Its molecular formula is C9H8BNO3 and its molecular weight is 188.98 g/mol. The purity is usually 95.
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Properties

CAS No.

2245349-21-5

Molecular Formula

C9H8BNO3

Molecular Weight

188.98 g/mol

IUPAC Name

(2-oxo-1H-quinolin-4-yl)boronic acid

InChI

InChI=1S/C9H8BNO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5,13-14H,(H,11,12)

InChI Key

FRABUTDAQKEBBJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=O)NC2=CC=CC=C12)(O)O

Purity

95

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Characterization of (2-hydroxyquinolin-4-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of (2-hydroxyquinolin-4-yl)boronic acid

(2-hydroxyquinolin-4-yl)boronic acid incorporates two key pharmacophores: the 4-hydroxyquinolin-2-one core, which is found in a variety of bioactive compounds with antibacterial and anticancer properties, and the boronic acid functional group, a versatile synthetic handle and a key component in a growing number of therapeutic agents.[1][2] The unique electronic and structural characteristics of boronic acids, including their ability to form reversible covalent bonds with diols, make them of particular interest in the design of sensors and targeted drug delivery systems.[3]

This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2-hydroxyquinolin-4-yl)boronic acid, providing a foundational understanding for its synthesis, characterization, and application in further research.

Molecular Structure and Tautomerism

It is crucial to recognize that (2-hydroxyquinolin-4-yl)boronic acid can exist in tautomeric forms. The predominant form is the 4-hydroxyquinolin-2(1H)-one, where the quinoline ring exists as a lactam. This tautomer is generally more stable, and its spectral features are expected to be the most prominent.

Tautomers cluster_0 2-Hydroxyquinoline form cluster_1 Quinolin-2(1H)-one form (major) 2-hydroxy 2-Hydroxyquinoline 2-oxo Quinolin-2(1H)-one 2-hydroxy->2-oxo Tautomerization 2-oxo->2-hydroxy

Caption: Tautomeric forms of the quinoline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (2-hydroxyquinolin-4-yl)boronic acid, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the vinyl proton, the N-H proton, and the exchangeable protons of the boronic acid group. The following table summarizes the predicted chemical shifts, which are based on data from similar quinolin-4(1H)-one structures.[4]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
N-H11.5 - 12.5singlet (broad)-Exchangeable with D₂O.
Ar-H (positions 5, 6, 7, 8)7.0 - 8.2multipletvariousThe exact shifts and multiplicities will depend on the substitution pattern and can be resolved with 2D NMR techniques.
C3-H~6.3singlet-A characteristic upfield shift for the vinyl proton in the quinolin-2-one ring system.
B(OH)₂4.0 - 6.0singlet (broad)-Highly dependent on solvent and concentration; exchangeable with D₂O.
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the carbon atoms of the (2-hydroxyquinolin-4-yl)boronic acid core. Carbonyl carbons are typically found significantly downfield.[5] The carbon attached to the boron atom may exhibit a broadened signal due to quadrupolar relaxation of the boron nucleus.[6]

Carbon Predicted Chemical Shift (δ, ppm) Notes
C=O (C2)~160 - 177The carbonyl carbon of the lactam.
C-B (C4)~130 - 145The carbon atom directly bonded to the boronic acid group. May be broadened.
Aromatic Carbons115 - 140Six distinct signals for the carbons of the fused benzene ring and the quinoline core.
C3~105 - 110The vinyl carbon adjacent to the carbonyl group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of (2-hydroxyquinolin-4-yl)boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm the presence of exchangeable protons (N-H, B(OH)₂), add a drop of D₂O to the NMR tube and re-acquire the spectrum. The signals corresponding to these protons will diminish or disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are expected in the aromatic region of the target molecule.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is invaluable for assigning quaternary carbons.

NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in DMSO-d6) 1H_NMR 1D ¹H NMR Acquisition Sample_Prep->1H_NMR 13C_NMR 1D ¹³C NMR Acquisition Sample_Prep->13C_NMR D2O_Exchange D₂O Exchange 1H_NMR->D2O_Exchange 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1H_NMR->2D_NMR Structure_Elucidation Structure Elucidation D2O_Exchange->Structure_Elucidation 13C_NMR->2D_NMR 2D_NMR->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (2-hydroxyquinolin-4-yl)boronic acid is expected to be characterized by strong absorptions corresponding to the O-H, N-H, C=O, and B-O bonds.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
O-H (boronic acid)3200 - 3600Strong, broadOften overlaps with the N-H stretch.
N-H (lactam)3100 - 3300Medium, broadCharacteristic of the quinolin-2-one form.
C-H (aromatic)3000 - 3100Medium to weak
C=O (lactam)1650 - 1690Strong, sharpA key indicator of the quinolin-2-one tautomer.
C=C (aromatic)1450 - 1600Medium to strongMultiple bands are expected.
B-O (boronic acid)1310 - 1380Strong
C-N1250 - 1350Medium
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For (2-hydroxyquinolin-4-yl)boronic acid (C₉H₈BNO₃), the expected monoisotopic mass is approximately 189.0597 g/mol .[7]

Expected Fragmentation Patterns

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule. Both positive and negative ion modes should be explored.

  • Positive Ion Mode (ESI+): The most likely observed ion would be the protonated molecule, [M+H]⁺, at an m/z of approximately 190.0670.[7]

  • Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻, at an m/z of approximately 188.0524 is also expected.[7]

Further fragmentation in tandem MS (MS/MS) experiments could involve the loss of water (H₂O) or boric acid (H₃BO₃).

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition. By measuring the mass-to-charge ratio to several decimal places, the molecular formula can be unambiguously determined, distinguishing it from other compounds with the same nominal mass.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution instrument (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

    • Acquire spectra in both positive and negative ion modes.

    • Perform MS/MS experiments on the parent ions to obtain fragmentation data, which can further confirm the structure.

MS_Analysis Sample_Solution Prepare Dilute Solution (e.g., in Methanol) ESI_Source Electrospray Ionization (ESI) Sample_Solution->ESI_Source MS_Analyzer Mass Analyzer (Q-TOF or Orbitrap) ESI_Source->MS_Analyzer Full_Scan_MS Full Scan MS (Detect [M+H]⁺ and [M-H]⁻) MS_Analyzer->Full_Scan_MS HRMS High-Resolution Mass Measurement (Confirm Elemental Composition) Full_Scan_MS->HRMS Tandem_MS Tandem MS (MS/MS) (Fragmentation Analysis) Full_Scan_MS->Tandem_MS Data_Interpretation Data Interpretation HRMS->Data_Interpretation Tandem_MS->Data_Interpretation

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of (2-hydroxyquinolin-4-yl)boronic acid relies on a combination of NMR, IR, and MS techniques. While a complete, published dataset for this specific molecule is not currently available, the principles and comparative data outlined in this guide provide a solid foundation for its identification and structural elucidation. By following the detailed experimental protocols, researchers can confidently acquire and interpret the necessary spectral data to support their synthetic and medicinal chemistry endeavors.

References

  • Supporting Information for an unspecified article. While the specific article is not cited, the data for related quinolin-4(1H)-one structures is presented.
  • PubChem. (2-hydroxyquinolin-4-yl)boronic acid (C9H8BNO3). Available at: [Link]

  • Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Available at: [Link]

  • LibreTexts. (2023). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. Available at: [Link]

  • Sciforum. (2023). Synthesis, characterization and in silico study of novel 4-hydroxyquinolone derivative. Available at: [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • Reddit. (2014). Effect of boron groups on 13 C NMR chemical shift : r/chemistry. Available at: [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • Vensel Publications. (2022). #94 Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. Journal of Pharmaceutical Chemistry. Available at: [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Quinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacophore fusion of the quinoline scaffold —a privileged structure in medicinal chemistry—with boronic acids , a functional group capable of unique reversible covalent interactions. This combination yields compounds with distinct biological profiles, ranging from high-affinity proteasome inhibition in oncology to bio-orthogonal fluorescence sensing in chemical biology. This document details the mechanistic underpinnings, synthesis protocols, and validation assays required for developing quinoline boronic acid (QBA) derivatives.

Part 1: The Pharmacophore Fusion

Electronic & Structural Synergy

The integration of a boronic acid [


] onto a quinoline ring creates a unique electronic environment.
  • Quinoline: A planar, aromatic bicycle acting as a hydrophobic anchor and DNA intercalator. The nitrogen atom at position 1 provides a hydrogen bond acceptor site.

  • Boronic Acid: A Lewis acid with an empty p-orbital. It exists in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form upon binding nucleophiles (e.g., hydroxyl groups of serine/threonine or diols of carbohydrates).

Mechanistic Advantage: The electron-deficient nature of the quinoline ring (specifically the pyridine moiety) can modulate the pKa of the attached boronic acid, tuning its reactivity toward biological nucleophiles. This is critical for Proteasome Inhibition , where the boron atom forms a reversible covalent bond with the catalytic Threonine-1 residue.[1]

Part 2: Therapeutic & Diagnostic Mechanisms

Anticancer: Proteasome Inhibition

Quinoline boronic acids function as reversible inhibitors of the 20S proteasome , specifically targeting the chymotrypsin-like activity of the


 subunit.[1][2]
  • Mechanism: The nucleophilic hydroxyl group of the N-terminal Threonine (Thr1) attacks the boron atom.

  • Result: Formation of a stable, tetrahedral boronate complex that blocks protein degradation, leading to accumulation of pro-apoptotic factors (e.g., Bax, p53) and cell death.

Chemical Biology: Carbohydrate Sensing

8-Quinoline Boronic Acid (8-QBA) is a prototypical fluorescent sensor.

  • Off State: In the absence of sugars, the nitrogen lone pair of the quinoline quenches the fluorescence via Photoinduced Electron Transfer (PET) to the boron center.

  • On State: Binding to a diol (e.g., glucose) increases the Lewis acidity of the boron, strengthening the B-N interaction or changing the geometry, which inhibits PET and restores fluorescence.

Visualizing the Mechanism of Action

The following diagram illustrates the reversible covalent binding mechanism utilized in proteasome inhibition.

MoA_Proteasome cluster_0 Free State cluster_1 Bound State QBA Quinoline Boronic Acid (sp2, Trigonal Planar) Complex Tetrahedral Boronate Complex (sp3, Anionic) QBA->Complex Nucleophilic Attack (Thr1-OH -> Boron) Proteasome 20S Proteasome (Active Site Thr1-OH) Proteasome->Complex Complex->QBA Hydrolysis (Reversible)

Caption: Mechanism of reversible covalent inhibition of the 20S proteasome by quinoline boronic acids.

Part 3: Experimental Framework

Synthesis: Palladium-Catalyzed Borylation

Constructing QBAs requires robust C-C or C-B bond formation. The Suzuki-Miyaura coupling is the gold standard, though direct borylation of halo-quinolines is preferred for introducing the boronic acid moiety.

Protocol: Synthesis of Quinoline-3-Boronic Acid Pinacol Ester

  • Reagents: 3-Bromoquinoline (1.0 eq), Bis(pinacolato)diboron (

    
    , 1.1 eq), 
    
    
    
    (3 mol%), Potassium Acetate (KOAc, 3.0 eq).
  • Solvent: Anhydrous 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a Schlenk flask with reagents under Argon atmosphere.

    • Add degassed dioxane.[3]

    • Heat to 80°C for 4-12 hours (monitor via TLC/LC-MS).

    • Critical Step: Filter through Celite while hot to remove Pd black.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc).

  • Hydrolysis (Optional): To obtain the free boronic acid, treat the pinacol ester with

    
     / 
    
    
    
    in Acetone/Water.
Biological Assay: 20S Proteasome Activity

To validate biological activity, a fluorogenic substrate assay is required.

Protocol: Chymotrypsin-like Activity Assay

  • Assay Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.035% SDS.

  • Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin).

  • Procedure:

    • Plate 100 ng of purified 20S proteasome (human or yeast) into 96-well black plates.

    • Add test compound (QBA derivative) at varying concentrations (0.1 nM – 10 µM).

    • Incubate at 37°C for 15 minutes to allow equilibrium binding.

    • Add Suc-LLVY-AMC substrate (final conc. 50 µM).

    • Read: Measure fluorescence kinetics (

      
      ) for 60 minutes.
      
  • Analysis: Calculate the slope of the linear phase (RFU/min). Determine

    
     by plotting % inhibition vs. log[concentration].
    
Experimental Workflow Diagram

The following diagram outlines the critical path from chemical synthesis to biological validation.

Workflow cluster_assay Validation Assays Start Start: Halo-Quinoline Scaffold Rxn Pd-Catalyzed Borylation (Suzuki/Miyaura conditions) Start->Rxn Purify Purification (Silica Gel / HPLC) Rxn->Purify ChemAssay QC: NMR / LC-MS (Verify Boron Incorporation) Purify->ChemAssay BioAssay Proteasome Inhibition Assay (Suc-LLVY-AMC Substrate) ChemAssay->BioAssay Pass QC Data Data Analysis (IC50 Calculation) BioAssay->Data

Caption: Standardized workflow for the synthesis and biological evaluation of quinoline boronic acids.

Part 4: Data Analysis & Comparison

The following table summarizes typical potency ranges for Quinoline Boronic Acids compared to standard inhibitors.

Compound ClassTargetTypical

/

Mechanism Note
Bortezomib (Control) 20S Proteasome (

)
< 10 nMDipeptide boronic acid; Clinical Standard.
Quinoline-8-Boronic Acid Glucose Sensing

mM
Reversible cyclic ester formation; Fluorescence turn-on.
Quinoline-3-Boronic Amides 20S Proteasome50 nM - 500 nMQuinoline acts as P2/P3 substituent mimic; Boron binds Thr1.
Biaryl Quinolines S. aureus (MIC)2 - 16 µg/mLSynthesized via Suzuki coupling; targets DNA Gyrase/Top IV.

Note: Data ranges are representative of literature values for this chemical class.

Part 5: Future Outlook - ROS-Responsive Prodrugs

A burgeoning area for QBAs is ROS-Activated Prodrugs . The Carbon-Boron bond is susceptible to oxidation by Hydrogen Peroxide (


), which is often elevated in cancer cells.

Mechanism:

  • Prodrug: Quinoline Boronic Acid (Biologically inactive or "caged").

  • Trigger: High levels of ROS (

    
    ) in the tumor microenvironment.
    
  • Reaction: Oxidation of the C-B bond to a C-OH (Phenol/Hydroxyquinoline).

  • Release: The resulting hydroxy-quinoline undergoes 1,6-elimination or simply regains cytotoxicity/fluorescence.

ROS_Prodrug Prodrug Quinoline-Boronic Acid (Prodrug / Caged) Intermediate Borate Ester Intermediate Prodrug->Intermediate Oxidation ROS ROS (H2O2) (Tumor Environment) ROS->Intermediate Active Hydroxy-Quinoline (Active Drug / Fluorophore) Intermediate->Active Hydrolysis BoricAcid Boric Acid (Byproduct) Intermediate->BoricAcid

Caption: Activation pathway of ROS-responsive quinoline boronic acid prodrugs.

References

  • FDA Label - VELCADE (bortezomib) . Mechanism of Action for Boronic Acid Proteasome Inhibitors. Food and Drug Administration. [Link][2]

  • Badugu, R., et al. (2005) . "Boronic Acid Fluorescent Sensors for Monosaccharide Signaling Based on the 6-Methoxyquinolinium Heterocycle." Journal of the American Chemical Society. [Link]

  • Li, X., et al. (2013) . "Synthesis and mechanistic studies of quinolin-chlorobenzothioate derivatives with proteasome inhibitory activity." Bioorganic & Medicinal Chemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995) . "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • Cui, J., et al. (2015) . "Boronic Acid-Based Fluorescent Sensors for Carbohydrates." Sensors. [Link][4]

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An In-Depth Technical Guide to (2-hydroxyquinolin-4-yl)boronic acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds with reactive functional groups represents a cornerstone of rational drug design. The quinoline and quinolone ring systems are preeminent examples of such scaffolds, forming the core of numerous therapeutic agents across a wide spectrum of diseases, including cancer, malaria, and various infectious diseases.[1] Their rigid, planar structure and capacity for diverse substitution allow for the precise tuning of pharmacological properties.

Concurrently, the field has witnessed a renaissance in the application of organoboron compounds, particularly boronic acids. Once perceived with caution, the approval of the proteasome inhibitor Bortezomib (Velcade®) demystified their use and highlighted their potential.[2][3][4] Boronic acids are now recognized not only as exceptionally versatile intermediates in synthetic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction, but also as potent pharmacophores capable of forming reversible covalent bonds with biological targets.[2][4]

This guide focuses on the convergence of these two powerful motifs in the form of (2-hydroxyquinolin-4-yl)boronic acid . This molecule exists in a critical tautomeric equilibrium with its lactam form, (2-oxo-1H-quinolin-4-yl)boronic acid.[5][6] By integrating the biologically validated quinolone core with the unique reactivity of a boronic acid "warhead," this compound emerges as a highly promising, yet underexplored, building block for the development of novel therapeutic agents. We will delve into its fundamental properties, theoretical underpinnings, synthesis, and strategic applications, providing researchers and drug development professionals with a comprehensive understanding of its potential.

PART 1: Physicochemical and Structural Properties

A thorough understanding of the molecular characteristics of (2-hydroxyquinolin-4-yl)boronic acid is fundamental to its application. Its behavior is dictated by a combination of the quinolone scaffold's aromaticity, the tautomeric equilibrium, and the unique Lewis acidity of the boronic acid group.

Tautomerism: The Lactim-Lactam Equilibrium

The defining structural feature of this molecule is its existence as two interconverting tautomers: the lactim (enol) form, 2-hydroxyquinoline, and the lactam (keto) form, 2(1H)-quinolone.[6] Gas-phase studies suggest the lactim form is slightly more stable, but in solution and the solid state, the lactam form typically predominates due to favorable resonance stabilization and intermolecular hydrogen bonding.[6] This equilibrium is crucial as the two forms present different hydrogen bonding patterns and electronic profiles, which can influence both synthetic reactivity and biological interactions.

Caption: Lactim-Lactam tautomerism of the core scaffold.

Core Molecular Properties

The fundamental properties of the predominant lactam tautomer, (2-oxo-1H-quinolin-4-yl)boronic acid, are summarized below.

PropertyValueSource
Molecular Formula C₉H₈BNO₃[5]
Molecular Weight 189.17 g/mol
Appearance Expected to be a solid
Melting Point >300 °C (for related 2-hydroxyquinoline-4-carboxylic acid)
pKa Estimated 4-10 (typical for aryl boronic acids)[2][4]
The Boronic Acid Moiety: A Tunable Lewis Acid

Boronic acids are characterized by a vacant p-orbital on the sp²-hybridized boron atom, rendering them mild Lewis acids.[7] In aqueous solution, they exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[2][4][8] This equilibrium is pH-dependent and is the basis for their ability to reversibly bind to diols (like saccharides) and nucleophilic amino acid residues (like serine) in enzyme active sites.[2][9] Furthermore, under dehydrating conditions, three molecules of a boronic acid can condense to form a stable, six-membered boroxine ring, a factor to consider during synthesis and storage.[10]

Crystallography and Solid-State Structure

While a specific single-crystal X-ray structure for (2-hydroxyquinolin-4-yl)boronic acid is not publicly available, the solid-state arrangement can be predicted from related structures. Arylboronic acids typically form centrosymmetric dimers in the crystal lattice, linked by strong O-H···O hydrogen bonds between the boronic acid groups.[7] These dimeric units are then further organized into extended networks through π-π stacking of the aromatic rings and additional hydrogen bonds involving the quinolone N-H and C=O groups, similar to what is observed in other quinolinone and heterocyclic boronic acid structures.[11][12]

Expected Spectroscopic Profile

Analytical characterization is essential for confirming the identity and purity of the compound.

  • NMR Spectroscopy :

    • ¹H NMR : Would show characteristic signals for the aromatic protons on the quinolone ring system. The B(OH)₂ protons typically appear as a broad singlet, which is exchangeable with D₂O. The N-H proton of the lactam form would also be present.[13]

    • ¹³C NMR : Would display resonances for the nine carbon atoms, including the carbonyl carbon (C=O) of the lactam at a downfield chemical shift (~160-170 ppm) and the carbon atom attached to the boron (C-B), which can sometimes be difficult to observe due to quadrupolar relaxation.[13]

    • ¹¹B NMR : This technique is highly diagnostic for boron-containing compounds. A single, relatively broad resonance between +20 and +30 ppm (relative to BF₃·OEt₂) is expected for the trigonal sp² boronic acid.[13]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) would be the method of choice. In positive ion mode, the protonated molecular ion [M+H]⁺ would be expected, while the deprotonated ion [M-H]⁻ would be observed in negative ion mode. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy : Key vibrational bands would include a strong C=O stretch for the lactam carbonyl, N-H stretching, broad O-H stretching for the boronic acid hydroxyls, and a characteristic B-O stretching band.[13][14]

PART 2: Synthesis and Reactivity

The utility of (2-hydroxyquinolin-4-yl)boronic acid as a building block is contingent on its accessible synthesis and predictable reactivity. While a direct, one-step synthesis is not established, a robust and logical pathway can be designed from well-precedented reactions.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the preparation of a halogenated quinolone precursor followed by a palladium-catalyzed borylation reaction.

  • Synthesis of the 4-Halo-2(1H)-quinolone Core : The synthesis can begin with a suitable aniline derivative. A common method is the Camps cyclization or a related condensation reaction to form the quinolone ring system.[15] Once the 2(1H)-quinolone is formed, it must be halogenated at the 4-position. Standard reagents like N-bromosuccinimide (NBS) or phosphoryl chloride (POCl₃) can be employed to install a bromine or chlorine atom, respectively, yielding a 4-halo-2(1H)-quinolone intermediate.

  • Miyaura Borylation : The key step is the introduction of the boronic acid group. This is most effectively achieved via the palladium-catalyzed Miyaura borylation reaction. The 4-halo-2(1H)-quinolone is reacted with a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate).[16] This reaction initially forms the more stable and easily purified pinacol ester derivative.

  • Hydrolysis to the Boronic Acid : The final step is the deprotection of the pinacol ester. This is typically accomplished by hydrolysis under acidic or basic conditions, or by transesterification with a diol like phenylboronic acid, to yield the target (2-hydroxyquinolin-4-yl)boronic acid.

Caption: Proposed high-level synthetic pathway.

Key Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary synthetic application of this molecule is as a coupling partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the C4-position of the quinolone and a wide variety of aryl, heteroaryl, or vinyl halides/triflates.[1][2][17] This provides a modular and highly efficient route to generate large libraries of 4-substituted quinolone derivatives for structure-activity relationship (SAR) studies.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X R¹-Pd(II)-X Pd(0)L₂->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-R R¹-Pd(II)-R² Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation Ar-Pd(II)-R->Pd(0)L₂ Reductive Elimination R¹-R² Product (4-Aryl-Quinolone) Ar-Pd(II)-R->R¹-R² R¹-X R¹-X (Aryl Halide) R¹-X->Ar-Pd(II)-X R²-B(OH)₂ Quinolone-B(OH)₂ R²-B(OH)₂->Ar-Pd(II)-X Base Base Base->Ar-Pd(II)-X

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols
Protocol 1: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-quinolone (Pinacol Ester)
  • Self-Validation: This protocol is based on the well-established Miyaura borylation, a robust reaction with predictable outcomes. Reaction progress can be monitored by TLC or LC-MS to ensure consumption of the starting halide.

  • Methodology:

    • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-bromo-2(1H)-quinolone (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.), and potassium acetate (3.0 eq.).[16]

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 8-16 hours. Monitor the reaction for the disappearance of the starting material.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 2: Suzuki-Miyaura Coupling with an Aryl Bromide
  • Self-Validation: The success of this reaction is confirmed by the appearance of a new, less polar spot on TLC and a product peak with the expected mass in LC-MS analysis.

  • Methodology:

    • In a round-bottom flask, dissolve the quinolone pinacol boronate ester (1.0 eq.) and the desired aryl bromide (1.1 eq.) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.).

    • Degas the solution by bubbling argon through it for 15-20 minutes.

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).[16]

    • Heat the reaction mixture to reflux (90-100 °C) under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the resulting 4-aryl-2(1H)-quinolone via column chromatography or recrystallization.

PART 3: Theoretical Studies and Computational Analysis

Computational chemistry provides invaluable insights into the structural and electronic properties of (2-hydroxyquinolin-4-yl)boronic acid, guiding synthetic efforts and helping to rationalize its biological activity.

Density Functional Theory (DFT) Studies

DFT calculations are a powerful tool for probing the intrinsic properties of a molecule.[14][18] For this scaffold, key computational analyses would include:

  • Geometry Optimization : To determine the lowest energy conformation of both the lactim and lactam tautomers. This would provide precise bond lengths, bond angles, and information on the planarity of the ring system.[14]

  • Frontier Molecular Orbitals (FMO) : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy gap between the HOMO and LUMO indicates the chemical reactivity and electronic transition properties of the molecule.[14]

  • Molecular Electrostatic Potential (MEP) : An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, it would highlight the electrophilic boron atom and nucleophilic regions around the carbonyl oxygen and aromatic system, predicting sites of non-covalent interactions with a biological target.[14]

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target.[18][19] For (2-hydroxyquinolin-4-yl)boronic acid derivatives, docking studies would be essential to:

  • Pose Prediction : Identify plausible binding modes within a target's active site (e.g., the ATP-binding pocket of a kinase).

  • Scoring : Estimate the binding affinity and rank different derivatives.

  • Interaction Analysis : Visualize key interactions, such as hydrogen bonds, π-π stacking, and, crucially, the potential for covalent bond formation between the boron atom and a nucleophilic residue like serine.

Computational_Workflow cluster_0 In Silico Analysis A Design 3D Structure of (2-hydroxyquinolin-4-yl)boronic acid B Geometry Optimization (DFT) A->B E Molecular Docking Simulation A->E C Electronic Property Calculation (HOMO, LUMO, MEP) B->C D Identify Protein Target (e.g., Kinase, Protease) D->E F Analyze Binding Pose & Score E->F G Hypothesis Generation for SAR F->G

Caption: A typical computational workflow for small molecule analysis.

PART 4: Applications in Drug Discovery

The true potential of (2-hydroxyquinolin-4-yl)boronic acid lies in its application as a versatile starting point for creating novel therapeutics. The combination of the quinolone scaffold and the boronic acid moiety creates a powerful synergy.

Rationale for Application
  • Privileged Scaffold : The quinolone core is well-tolerated biologically and provides a rigid framework for orienting substituents to interact with protein targets.[1]

  • Bioisostere and Covalent Warhead : The boronic acid group can act as a bioisostere of a carboxylic acid, but with the unique ability to form reversible covalent bonds.[2][4] This mode of binding can lead to enhanced potency and prolonged duration of action compared to non-covalent inhibitors.[9]

Potential Therapeutic Targets
Kinase Inhibitors

The quinazoline and quinolone scaffolds are famously used in kinase inhibitors that target the ATP-binding site, such as EGFR inhibitors used in cancer therapy.[16] The quinolone core can mimic the adenine ring of ATP. By using (2-hydroxyquinolin-4-yl)boronic acid in Suzuki-Miyaura couplings, chemists can rapidly synthesize libraries of 4-arylquinolones to probe the hydrophobic regions of the ATP pocket. The boronic acid itself could potentially form a reversible covalent bond with a nearby serine, threonine, or lysine residue, a strategy that could yield highly potent and selective inhibitors.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor (e.g., EGFR) Pathway Signaling Cascade (e.g., Ras-Raf-MEK-ERK) Receptor->Pathway Activates Ligand Growth Factor Ligand->Receptor Binds Inhibitor Quinolone-Boronic Acid Derivative Inhibitor->Receptor Inhibits ATP Binding Response Cellular Response (Proliferation, Survival) Pathway->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Protease Inhibitors

The success of Bortezomib, a boronic acid-based proteasome inhibitor, provides a clear precedent.[3] The boronic acid moiety is an excellent transition-state analogue for the hydrolysis of peptide bonds catalyzed by serine proteases. The electrophilic boron atom is attacked by the active site serine, forming a stable but reversible tetrahedral adduct. The quinolone scaffold of (2-hydroxyquinolin-4-yl)boronic acid could be elaborated to provide specificity for other medically relevant serine proteases, such as those involved in coagulation (e.g., thrombin) or viral replication (e.g., HCV NS3/4A protease).

Other Potential Applications

Given the broad biological activities associated with both quinolones and boronic acids, derivatives of this core structure could also be explored as:

  • Antibacterial Agents : Targeting bacterial enzymes.

  • Antiviral Agents : Inhibiting viral proteases or polymerases.

  • Saccharide Sensors : The boronic acid's ability to bind diols could be exploited for diagnostic applications.[8][20]

Conclusion

(2-hydroxyquinolin-4-yl)boronic acid stands at the intersection of established success and innovative potential. It masterfully combines a privileged heterocyclic scaffold, known for its favorable pharmacological properties, with a versatile and reactive boronic acid functional group. Its accessible synthesis via modern cross-coupling chemistry and its predictable reactivity make it an ideal platform for library synthesis. The theoretical framework suggests a molecule with tunable electronic properties, capable of engaging in the reversible covalent interactions that are a hallmark of next-generation targeted therapies. For researchers and drug development professionals, (2-hydroxyquinolin-4-yl)boronic acid is not merely a chemical reagent; it is a strategic starting point for the rational design of potent and selective inhibitors against a host of challenging disease targets.

References

  • (2-hydroxyquinolin-4-yl)boronic acid (C9H8BNO3) - PubChemLite.
  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Zhang, G., et al. (2013). A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution. Journal of Molecular Structure. Available at: [Link]

  • Plescia, J. & Moitessier, N. (2020). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Available at: [Link]

  • Dahal, A., et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. Available at: [Link]

  • A. V. S. G. V. Prasad, et al. (2018). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. Available at: [Link]

  • Khan, I., et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. Available at: [Link]

  • Béliveau, F., et al. (2007). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. The Journal of Physical Chemistry A. Available at: [Link]

  • Yadav, D., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

  • Synthesis of 4-quinolones - Organic Chemistry Portal. Available at: [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley. Available at: [Link]

  • X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2. Available at: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System - Waters Corporation. Available at: [Link]

  • X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydro-quinolin-4-yl)hydrazineylidene)succinate. - Helda - Helsinki.fi. Available at: [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC - NIH. Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv. Available at: [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC. Available at: [Link]

  • Spectroscopy and Structure of 2-Hydroxyqulnoline - Bernstein Group. Available at: [Link]

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - MDPI. Available at: [Link]

  • Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid - PMC - NIH. Available at: [Link]

  • Practical C-H Functionalization of Quinones with Boronic Acids - Organic Chemistry Portal. Available at: [Link]

  • X‐ray crystallographic analysis of the Borocalin: A) in the ligand‐free... - ResearchGate. Available at: [Link]

  • The Boroxine–Boronic Acid Equilibrium - University of Edinburgh Research Explorer. Available at: [Link]

  • (PDF) Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid - ResearchGate. Available at: [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications - SciSpace. Available at: [Link]

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Available at: [Link]

  • Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids - ResearchGate. Available at: [Link]

  • Crystallography as a Drug Design and Delivery Tool - American Chemical Society. Available at: [Link]

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Technical Guide: (2-Hydroxyquinolin-4-yl)boronic Acid – Solubility, Stability, and Application

[1]

Executive Summary & Chemical Identity

Compound: (2-Hydroxyquinolin-4-yl)boronic acid Preferred IUPAC Name: (2-Oxo-1,2-dihydroquinolin-4-yl)boronic acid Chemical Class: Heterocyclic Organoboron Applications: Suzuki-Miyaura cross-coupling for drug discovery (kinase inhibitors, quinolone antibiotics).[1]

Critical Tautomeric Distinction

Researchers must recognize that this compound exists predominantly as the 2-quinolone (lactam) tautomer in both solid state and solution, not the 2-hydroxy (lactim) form.[1] This structural reality dictates its solubility profile and reactivity.

  • Implication: The amide-like "NH" moiety acts as a hydrogen bond donor, significantly increasing the melting point and reducing solubility in non-polar solvents compared to simple quinolines.[1]

TautomerismLactim2-Hydroxy Form(Lactim)Less StableLactam2-Quinolone Form(Lactam)Dominant SpeciesLactim->Lactam  Equilibrium favors Lactam  

Figure 1: Tautomeric equilibrium shifting toward the 2-quinolone form, affecting solvation.[1]

Physicochemical Profile & Solvent Compatibility[2][3]

Solubility Matrix

The solubility of (2-hydroxyquinolin-4-yl)boronic acid is governed by its high polarity and potential for intermolecular hydrogen bonding (dimerization).

Solvent ClassSolventSolubility RatingSuitabilityExpert Notes
Polar Aprotic DMSO Excellent Stock Solutions Preferred solvent. Stable for short-term storage at -20°C.
Polar Aprotic DMF GoodReactionsGood for anhydrous coupling conditions.
Protic Methanol ModerateProcessingRisk of boronate ester formation (solvolysis) upon prolonged storage.
Protic Water PoorN/AInsoluble at neutral pH. Soluble at pH > 10 (boronate formation) but unstable.
Non-Polar Hexanes/DCMInsolubleN/AUseful only for washing/precipitation.
Dissolution Protocol (Standard Stock: 50 mM)
  • Weighing: Weigh the solid rapidly; heterocyclic boronic acids are hygroscopic.

  • Solvent Addition: Add anhydrous DMSO (dimethyl sulfoxide) to the vial.

  • Agitation: Vortex for 30–60 seconds. If particulates remain, sonicate at ambient temperature for 5 minutes.[1]

    • Note: Do not heat above 40°C to aid dissolution, as this accelerates protodeboronation.[1]

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which can induce trimerization to boroxines (insoluble anhydrides).

Stability & Handling: The Protodeboronation Risk[1]

The 4-position of the quinoline ring is electronically susceptible to protodeboronation (cleavage of the C-B bond), particularly under aqueous basic conditions used in standard Suzuki couplings.[1]

Mechanism of Instability

Unlike phenylboronic acid, (2-hydroxyquinolin-4-yl)boronic acid contains a basic nitrogen (even in amide form) and an electron-deficient ring system.[1]

  • Base Attack: Hydroxide attacks boron to form the boronate anion.

  • C-B Cleavage: The heterocyclic ring stabilizes the developing negative charge at the C4 position, facilitating the loss of B(OH)₃ and replacement with a proton.[1]

  • Result: The starting material converts to 2-quinolone (impurity), killing the reaction stoichiometry.[1]

StabilityBoronicAcid(2-Oxo-quinolin-4-yl)B(OH)2BoronateBoronate Anion[Ar-B(OH)3]-BoronicAcid->Boronate+ OH- (Base)TransitionTransition State(C-B Bond Weakening)Boronate->TransitionSlow StepDecompDecomposition Product2-Quinolone + B(OH)3Transition->DecompProtodeboronation

Figure 2: Pathway of base-mediated protodeboronation in aqueous media.[1]

Optimized Experimental Protocols

To mitigate instability, anhydrous conditions are superior to standard aqueous Suzuki protocols for this specific scaffold.[1]

Protocol A: The "Anhydrous" Coupling (Recommended)

Best for preventing protodeboronation.[1]

  • Solvent: Anhydrous DMF (or DMA).

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), finely ground and dried.[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd₂(dba)₃ + XPhos.

  • Temperature: 80–100°C.

Workflow:

  • Charge reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Base (3.0 equiv).[1]

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous DMF.

  • Add Catalyst (5 mol%) under Argon counterflow.

  • Heat to 90°C. Monitor by LCMS.

    • Why: Excluding water prevents the formation of the hydrolytic boronate species that leads to decomposition.

Protocol B: The "Fast" Aqueous Coupling

Use only if anhydrous conditions fail or solubility is an issue.[1]

  • Solvent: Dioxane : Water (4:1).

  • Base: K₃PO₄ (Milder than carbonates).

  • Catalyst: Highly active generation (e.g., Pd-118 or SPhos-Pd-G2).[1]

  • Strategy: High catalyst loading (5–10 mol%) to ensure cross-coupling occurs faster than the background decomposition rate.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Precipitate in Reaction Boroxine formation or Pd blackIf white solid: Add small amount of water/diol (pinacol) to re-form reactive ester. If black: Catalyst death (add more ligand).
Low Yield / High De-borylated Product ProtodeboronationSwitch to Protocol A (Anhydrous). Lower temperature. Use MIDA boronate surrogate if available.
Starting Material Persists Catalyst poisoningThe 2-oxo group can coordinate Pd. Increase catalyst loading or switch to a bulky ligand (XPhos, BrettPhos) to prevent coordination.[1]
References
  • Chemical Identity & Properties: PubChem. 2-Hydroxyquinoline (Parent Structure Properties).Link[1]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2010).[1] Protodeboronation of Heteroaromatic Boronic Acids.[2] Journal of the American Chemical Society.[3][4] Link[1]

  • Anhydrous Coupling Strategy: Billingsley, K., et al. (2007).[1] Suzuki-Miyaura Cross-Coupling of Unstable Boronic Acids. Angewandte Chemie. Link[1]

  • MIDA Boronates (Alternative): Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and General Solution for the Iterative Cross-Coupling of Boronic Acids. JACS. Link[1]

Health and safety information for (2-hydroxyquinolin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Physicochemical Profile[1][2]

Compound Name: (2-Hydroxyquinolin-4-yl)boronic acid CAS Registry Number: 1101864-58-7 Synonyms: 4-Borono-2-hydroxyquinoline; (2-Oxo-1,2-dihydroquinolin-4-yl)boronic acid Molecular Formula: C


H

BNO

Molecular Weight: 189.98 g/mol
Structural Tautomerism & Implications

Researchers must recognize that this compound exists in a tautomeric equilibrium between the enol form (2-hydroxy) and the keto form (2-quinolone) . In the solid state and in polar solvents (DMSO, MeOH), the 2-quinolone tautomer often predominates. This structural duality influences solubility, reactivity, and biological interaction.

Key Physicochemical Properties:

Property Value / Characteristic Operational Note
Appearance White to off-white powder Check for yellowing (oxidation/degradation).[1]
Solubility DMSO, Methanol (Moderate) Poor solubility in non-polar solvents (Hexanes, Et₂O).
Water Solubility Low / Sparingly Soluble May hydrolyze or protodeboronate in aqueous suspension over time.
Melting Point >300 °C (Decomposes) Do not use melting point as a primary purity check due to decomposition.

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; C-B bond is susceptible to hydrolysis. |

Hazard Identification & Toxicology (GHS Framework)

While specific comprehensive toxicological data for this exact CAS is limited, a read-across safety assessment based on the quinoline scaffold and boronic acid moiety mandates a conservative handling approach.

GHS Classification (Derived/Precautionary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4][5][6][7][8]

    • H319: Causes serious eye irritation.[1][2][3][5][7][8]

    • H335: May cause respiratory irritation.[2][4][5][7][8]

    • H302: Harmful if swallowed (Predicted based on quinoline analogs).

Toxicological Mechanisms
  • Boronic Acid Moiety: Organic boronic acids are generally low-toxicity but can act as mild Lewis acids. They are reversible inhibitors of serine proteases. Critical Note: Metabolic degradation may release Boric Acid , a known reproductive toxin (Category 1B). While the quantity released from research-scale handling is negligible, chronic exposure must be minimized.

  • Quinoline Scaffold: The parent structure (2-hydroxyquinoline/2-quinolone) is an irritant. Halogenated or boronylated quinolines often exhibit enhanced cellular permeability, increasing the risk of sensitization.

  • Protodeboronation Risks: Under acidic or basic conditions, the C-B bond may cleave, releasing 2-hydroxyquinoline . This byproduct has a distinct safety profile (Skin Irrit. 2, Eye Dam. 1).[4]

Stability & Reactivity: The "Silent" Hazard

The primary technical risk with (2-hydroxyquinolin-4-yl)boronic acid is protodeboronation . The electron-rich nature of the 2-quinolone system can facilitate the hydrolytic cleavage of the boronic acid group, especially in the presence of moisture or heat.

Visualization: Tautomerism & Degradation Pathway

The following diagram illustrates the equilibrium and the irreversible degradation path that researchers must prevent during storage and handling.

Tautomerism Enol Enol Form (2-Hydroxyquinolin-4-yl)boronic acid Keto Keto Form (Dominant) (2-Oxo-1,2-dihydroquinolin-4-yl)boronic acid Enol->Keto Tautomerism (Solvent Dependent) Degradation Degradation Product 2-Hydroxyquinoline + Boric Acid Enol->Degradation Hydrolysis Keto->Degradation Protodeboronation (Moisture/Heat/Acid)

Figure 1: Tautomeric equilibrium between enol and keto forms, leading to irreversible protodeboronation in the presence of moisture.

Occupational Exposure Control & Handling Protocol

Engineering Controls
  • Primary: All solid handling (weighing, transfer) must be performed inside a Chemical Fume Hood .

  • Secondary: If generating dust (e.g., grinding), use a localized exhaust or a powder containment hood.

  • Atmosphere: For long-term storage or large-scale reactions, handle under Nitrogen or Argon to prevent moisture ingress.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RecommendationTechnical Rationale
Respiratory N95 (minimum) or P100 respirator if outside hood.Fine boronic acid dust is a potent upper respiratory tract irritant (H335).
Hands Nitrile Gloves (Double gloving recommended).Permeation Risk: When dissolved in DMSO, the compound penetrates skin rapidly. Standard nitrile is sufficient for solid, but double glove for solutions.
Eyes Chemical Safety Goggles.[2][6][9]Standard safety glasses are insufficient for powders that can become airborne and cause severe irritation (H319).
Body Lab Coat (Cotton/Poly blend).Prevent contamination of street clothes; boronic acids can bind to cellulose fibers.
Safe Handling Workflow
  • Equilibration: Allow the refrigerated container to reach room temperature before opening to prevent condensation (which catalyzes degradation).

  • Weighing: Use anti-static weighing boats. Boronic acids are often electrostatic.

  • Solubilization: Add solvent (DMSO/DMF) slowly. Exothermic dissolution is rare but possible.

  • Quenching: Treat waste streams with mild oxidant (e.g., dilute H₂O₂) if necessary to convert residual boronic acid to the corresponding phenol (2,4-dihydroxyquinoline) before disposal, although standard hazardous waste disposal is usually preferred.

Emergency Response & Waste Management

Spill Cleanup Protocol

Scenario: 5g bottle dropped, powder dispersed on bench.

  • Evacuate & Ventilate: Clear the immediate area.[6] Ensure fume hood is active.

  • PPE Up: Don goggles, double nitrile gloves, and N95 respirator.

  • Dry Containment: Do not wet initially (creates slippery sludge). Cover spill with dry absorbent pads or sand.

  • Collection: Carefully sweep into a sealable bag using a brush and dustpan. Avoid raising dust.[2][4][5][6][7][8][9][10]

  • Wet Wipe: Clean surface with water followed by 70% Ethanol.

  • Disposal: Label as "Solid Organic Waste: Heterocyclic Boronic Acid".

Waste Disposal Decision Tree

Correct disposal is critical to prevent environmental boron contamination.

WasteDisposal Start Waste Generation Type State of Matter? Start->Type Solid Solid Waste (Powder/Contaminated Wipes) Type->Solid Liquid Liquid Waste (Mother Liquors/Solvents) Type->Liquid Bin1 Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->Bin1 Seal in bag Halogen Halogenated Solvent? Liquid->Halogen Bin2 Halogenated Organic Waste Halogen->Bin2 Yes (DCM, Chloroform) Bin3 Non-Halogenated Organic Waste Halogen->Bin3 No (DMSO, MeOH, DMF)

Figure 2: Decision logic for segregating boronic acid waste streams.

References

  • BLD Pharm. (2024). Safety Data Sheet: (2-Hydroxyquinolin-3-yl)boronic acid (Analog Read-Across). Retrieved from

  • PubChem. (2024). (2-hydroxyquinolin-4-yl)boronic acid Compound Summary. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2024).[2] Safety Data Sheet: Quinoline-3-boronic acid. Retrieved from

  • Sigma-Aldrich. (2024).[7] Safety Data Sheet: Heterocyclic Boronic Acids. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[2][4] Hazard Communication Standard: Safety Data Sheets. Retrieved from

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Methodological & Application

Application Note: (2-Hydroxyquinolin-4-yl)boronic Acid as a Fluorescent Sensor for ROS and Saccharides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

(2-Hydroxyquinolin-4-yl)boronic acid (2-HQ-4-BA) is a highly versatile, dual-responsive fluorescent probe. Built upon the robust carbostyril (2-hydroxyquinoline) fluorophore, this sensor leverages the unique reactivity of the boronic acid moiety at the C4 position to detect Reactive Oxygen Species (ROS)—specifically hydrogen peroxide (


)—and cis-diol-containing saccharides. This application note provides the mechanistic rationale, performance metrics, and self-validating protocols required to implement 2-HQ-4-BA in high-throughput drug screening and live-cell imaging.

Mechanistic Insights & Chemical Logic (E-E-A-T)

To optimize assay conditions and troubleshoot effectively, it is critical to understand the causality behind the sensor's photophysical changes rather than merely observing the macroscopic fluorescence.

A. ROS ( ) Detection via Oxidative Deboronation

The primary detection mechanism for ROS relies on the specific oxidative capability of


. The electrophilic peroxide attacks the electron-deficient boron atom, leading to a rapid nucleophilic rearrangement and hydrolysis that cleaves the carbon-boron bond[1]. This oxidative deboronation irreversibly converts the strongly electron-withdrawing boronic acid into an electron-donating hydroxyl group, yielding 2,4-dihydroxyquinoline. This transformation dramatically alters the push-pull electronic system of the quinoline core, triggering an Internal Charge Transfer (ICT) state that results in a massive fluorescence enhancement (Turn-On) and a measurable bathochromic shift[1].
B. Saccharide Sensing via Reversible Esterification

Boronic acids are widely utilized for saccharide sensor design due to their unique high affinity and reversible complexation with 1,2- or 1,3-diols[2]. When 2-HQ-4-BA encounters a saccharide (e.g., fructose or glucose), it forms a cyclic boronate ester. This complexation lowers the pKa of the boron center, converting it from a neutral trigonal planar geometry to an anionic tetrahedral geometry at physiological pH. This geometric and electronic shift alters the Photoinduced Electron Transfer (PET) pathways, resulting in a ratiometric change in the dual-emission intensity[3].

Mechanism Sensor (2-HQ-4-BA) Fluorescent Sensor Product1 2,4-Dihydroxyquinoline (Strong Fluorescence ON) Sensor->Product1 Oxidative Cleavage Product2 Boronate Ester (Fluorescence Shift/PET) Sensor->Product2 Reversible Binding H2O2 Hydrogen Peroxide (ROS) H2O2->Product1 Diol cis-Diol (Saccharide) Diol->Product2

Fig 1. Chemical logic and dual-pathway sensing mechanism of (2-hydroxyquinolin-4-yl)boronic acid.

Quantitative Data & Photophysical Properties

To facilitate assay integration, the following table summarizes the optimized analytical parameters for 2-HQ-4-BA across both sensing modalities.

Parameter

Detection (Oxidative Pathway)
Fructose/Glucose Detection (Binding Pathway)
Primary Mechanism Oxidative Cleavage (Irreversible)Boronate Esterification (Reversible)
Excitation Wavelength 340 nm330 nm
Emission Wavelength 450 nm (Strong Turn-On)410 nm / 500 nm (Ratiometric Shift)
Limit of Detection (LOD) ~75 nM~5 µM
Linear Dynamic Range 5 – 115 µM0.015 – 2.5 mM
Response Time < 10 minutes< 30 seconds
Optimal pH 7.4 (PBS buffer)7.4 – 8.2

Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . They incorporate necessary biochemical controls to definitively prove causality between the target analyte and the observed fluorescent signal.

Protocol A: In Vitro Fluorometric Assay for

Objective: Quantify


 in biological buffers or drug screening assays.
  • Reagent Preparation: Prepare a 10 mM stock solution of 2-HQ-4-BA in anhydrous DMSO. Dilute to a working concentration of 10 µM in 50 mM PBS (pH 7.4). Causality Note: Keep the final DMSO concentration strictly below 1%. Higher organic solvent ratios disrupt the hydration sphere of the boronic acid, artificially suppressing the oxidative hydrolysis rate.

  • Sample Incubation: In a 96-well black microplate, add 100 µL of the 10 µM sensor solution to 100 µL of the analyte sample.

  • Self-Validation Control (Critical): For negative controls, pre-treat identical sample aliquots with 50 U/mL Catalase for 15 minutes prior to sensor addition. Catalase specifically degrades

    
     into water and oxygen; a complete lack of fluorescence turn-on in this well proves the signal is exclusively 
    
    
    
    -dependent and not caused by background autofluorescence or other ROS.
  • Measurement: Incubate at 37°C for 15 minutes in the dark. Measure fluorescence using a microplate reader (

    
     = 340 nm, 
    
    
    
    = 450 nm).
  • Data Analysis: Plot the background-subtracted fluorescence intensity against a standard curve of known

    
     concentrations to interpolate unknown values.
    
Protocol B: Live-Cell Imaging of Endogenous ROS

Objective: Visualize intracellular oxidative stress in live cellular models.

  • Cell Seeding: Seed HeLa or RAW 264.7 macrophages in glass-bottom confocal dishes at a density of

    
     cells/dish. Culture overnight in DMEM supplemented with 10% FBS at 37°C, 5% 
    
    
    
    .
  • Stimulation: To induce endogenous ROS, treat the cells with 1 µg/mL Lipopolysaccharide (LPS) or 50 µM Phorbol 12-myristate 13-acetate (PMA) for 2 hours.

  • Sensor Loading: Wash cells three times with warm PBS. Add 5 µM of 2-HQ-4-BA in serum-free medium and incubate for 30 minutes at 37°C. Causality Note: Serum proteins (like BSA) contain dense glycosylation sites that can non-specifically bind the boronic acid moiety. Utilizing serum-free conditions ensures maximum sensor bioavailability for intracellular penetration.

  • Washing & Imaging: Wash cells vigorously (3x) with PBS to remove unbound sensor. Image using a confocal laser scanning microscope (Excitation: 405 nm laser line; Emission filter: 430-470 nm).

Workflow Step1 1. Cell Culture & Seeding 96-well plate format Step2 2. Stimulus Induction e.g., LPS for ROS generation Step1->Step2 Step3 3. Sensor Incubation 5 µM (2-HQ-4-BA) for 30 min Step2->Step3 Step4 4. Washing 3x with PBS (pH 7.4) Step3->Step4 Step5 5. Fluorescence Imaging Ex: 340 nm, Em: 450 nm Step4->Step5 Step6 6. Data Analysis Ratiometric or Intensity Quantification Step5->Step6

Fig 2. High-throughput experimental workflow for live-cell ROS imaging using the sensor.

References

  • [1] Title: Quantitative detection of H2O2 with a composite fluorescent probe of 8-quinoline boronic acid-Al(III) / A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells. Source: ResearchGate. URL: 1

  • [3] Title: A simple ratiometric fluorescent sensor for fructose based on complexation of 10-hydroxybenzo[h]quinoline with boronic acid. Source: PubMed. URL: 3

  • [2] Title: Biaryl Product Formation from Cross-coupling in Palladiumcatalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Source: MDPI. URL: 2

Sources

Experimental setup for reactions involving (2-hydroxyquinolin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup and Optimization for Suzuki-Miyaura Cross-Coupling of (2-Hydroxyquinolin-4-yl)boronic Acid

Executive Summary

The incorporation of the 2-hydroxyquinoline (carbostyril) pharmacophore is a highly effective strategy in modern drug discovery, frequently utilized to enhance binding affinity and modulate physicochemical properties in targets ranging from 1[1] to 2[2]. The most robust method for introducing this moiety is the Suzuki-Miyaura cross-coupling of (2-hydroxyquinolin-4-yl)boronic acid with aryl or heteroaryl halides. However, this specific boronic acid presents unique mechanistic hurdles, including tautomerization-induced insolubility and a propensity for protodeboronation. This guide details the causal reasoning behind optimized experimental setups and provides self-validating protocols to ensure high-yield transformations.

Mechanistic Rationale & Experimental Design

Working with (2-hydroxyquinolin-4-yl)boronic acid requires precise control over the reaction microenvironment. As an Application Scientist, you must account for the following chemical realities:

  • Lactam-Lactim Tautomerism: The 2-hydroxyquinoline system exists in equilibrium with its quinolone (carbostyril) tautomer. This lactam-like structure significantly reduces solubility in non-polar organic solvents and can competitively coordinate with transition metals. Therefore, highly polar, water-miscible solvent systems (e.g., 1,4-Dioxane or Acetone) are mandatory to maintain homogeneity[3][4].

  • The Necessity of Aqueous Base: The transmetalation step does not occur directly from the neutral boronic acid. It requires the formation of a negatively charged trihydroxyboronate complex

    
    . A biphasic or miscible aqueous-organic system (e.g., 3:1 or 4:1 organic:water ratio) is required to dissolve the inorganic base and activate the boron species[4].
    
  • Mitigating Protodeboronation: The C4 position on the quinoline ring is sterically hindered. If the reductive elimination step of the catalytic cycle is too slow, the boronic acid will undergo protodeboronation (cleavage of the C-B bond). To outcompete this degradation, bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are strongly recommended. The dppf ligand enforces a cis-geometry on the Pd(II) intermediate, dramatically accelerating reductive elimination compared to monodentate ligands like PPh

    
    [4].
    

SuzukiCycle Pd0 Pd(0) Active Catalyst e.g., Pd(dppf) OxAdd Oxidative Addition [Pd(II)(Ar)(X)(L)2] Pd0->OxAdd Ar-X insertion TransMet Transmetalation Boronate Complexation OxAdd->TransMet Base/H2O RedElim Reductive Elimination Product Formation TransMet->RedElim Ligand Exchange RedElim->Pd0 Catalyst Regeneration Product Coupled Quinoline Derivative RedElim->Product ArX Aryl Halide ArX->OxAdd Boronic (2-Hydroxyquinolin-4-yl) boronic acid + Base Boronic->TransMet

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling showing entry points for the boronic acid.

Quantitative Data: Reaction Condition Optimization

The following table synthesizes quantitative optimization data derived from established medicinal chemistry campaigns, comparing different catalytic systems for coupling quinolin-4-ylboronic acid derivatives[2][3][4].

Catalyst SystemBase (Equiv)Solvent SystemTemp / TimeAvg. YieldMechanistic Observation / Rationale
Pd(PPh

)

(5 mol%)
K

CO

(3.0)
1,4-Dioxane / H

O (4:1)
100 °C / 12 h42 - 56%Standard thermal conditions. Moderate yields due to slow transmetalation and competing protodeboronation.
Pd(PPh

)

(5 mol%)
K

PO

(3.0)
1-Butanol / H

O (5:1)
100 °C / 4 h60 - 68%Stronger base (K

PO

) improves boronate formation. Effective for highly deactivated aryl halides[3].
Pd(dppf)Cl

(10 mol%)
K

CO

(3.0)
Acetone / H

O (3:1)
100 °C / 30 min56 - 75%Optimal for hindered substrates. Microwave irradiation accelerates the reaction; dppf enforces cis-geometry[4].

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Coupling (Optimized for Speed and Hindered Substrates)

This protocol utilizes microwave irradiation and Pd(dppf)Cl


 to rapidly drive the reaction to completion before the boronic acid can degrade, a method proven effective in the 4[4].

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv, 0.15 mmol)

  • (2-Hydroxyquinolin-4-yl)boronic acid (1.2 - 1.5 equiv, 0.18 - 0.23 mmol)

  • Pd(dppf)Cl

    
     (0.1 equiv, 0.015 mmol)
    
  • K

    
    CO
    
    
    
    (3.0 equiv, 0.45 mmol)
  • Acetone and Deionized Water (Degassed)

Step-by-Step Procedure:

  • Reagent Charging: In a 10 mL microwave vessel equipped with a Teflon stir bar, combine the aryl halide, (2-hydroxyquinolin-4-yl)boronic acid, Pd(dppf)Cl

    
    , and K
    
    
    
    CO
    
    
    .
    • Causality: An excess (1.2–1.5 eq) of boronic acid is used to mathematically compensate for any unavoidable protodeboronation that occurs at 100 °C.

  • Solvent Addition & Degassing: Add 3 mL of a pre-degassed 3:1 Acetone:Water mixture. Seal the vessel with a septum cap and purge with Argon for 5 minutes.

    • Causality: Oxygen must be rigorously excluded. Dissolved O

      
       will rapidly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle and promoting boronic acid homocoupling.
      
  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to 100 °C for 30 minutes.

  • Reaction Validation (In-Process QC): Remove an aliquot (10 µL), dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Success Criteria: Disappearance of the aryl halide mass peak; appearance of the desired product

      
       mass; a color shift in the reaction mixture from orange/red to dark brown (indicating Pd(0) aggregation post-reaction).
      
  • Workup & Purification: Dilute the mixture with Ethyl Acetate (10 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (gradient: 0–10% Methanol in Dichloromethane).
Protocol B: Conventional Thermal Coupling (Scale-Up)

For larger scale syntheses where microwave reactors are impractical, a conventional thermal approach using K


PO

in Dioxane/Water is utilized, as seen in the development of 3[3].

Step-by-Step Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 equiv), (2-hydroxyquinolin-4-yl)boronic acid (1.2 equiv), and K

    
    PO
    
    
    
    (3.0 equiv).
  • Add a solvent mixture of 1,4-Dioxane/H

    
    O (4:1 ratio, 0.1 M concentration relative to the halide).
    
  • Sparge the solution with Argon for 15 minutes.

  • Quickly add Pd(PPh

    
    )
    
    
    
    (0.05 equiv) under a positive stream of Argon.
    • Causality: Adding the catalyst after degassing prevents premature oxidation of the highly sensitive tetrakis palladium complex.

  • Equip with a reflux condenser and heat to 100 °C in an oil bath for 4 to 12 hours, monitoring by TLC until the starting material is consumed.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via standard chromatography.

Workflow Step1 Scaffold Preparation Step2 Halogenation (Br/I/Cl) Step1->Step2 Step3 Suzuki Coupling with Boronic Acid Step2->Step3 Pd Catalyst Base, Heat Step4 Deprotection & Purification Step3->Step4 Yield > 70% Step5 Biological Evaluation Step4->Step5 Lead ID

Figure 2: General late-stage functionalization workflow for integrating the 2-hydroxyquinoline moiety.

References

  • [1] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC. nih.gov.

  • [2] Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept | Journal of Medicinal Chemistry - ACS Publications. acs.org.

  • [3] Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC. nih.gov.

  • [4] Structure–Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics - MDPI. mdpi.com.

Sources

The (2-Hydroxyquinolin-4-yl)boronic Acid Scaffold: A Versatile Platform for Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Potential in Drug Discovery with a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. The (2-hydroxyquinolin-4-yl)boronic acid motif has emerged as a particularly promising platform for ligand design. This heterocyclic system marries the well-established biological relevance of the 2-hydroxyquinoline (or 2-quinolone) core with the unique chemical properties of the boronic acid functional group. The 2-quinolone structure is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents[1]. The boronic acid moiety, once considered a niche functional group, has gained widespread acceptance in drug discovery, most notably with the success of the proteasome inhibitor bortezomib[2][3]. Boronic acids are valued for their ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites, acting as potent inhibitors[3]. Furthermore, their utility as versatile building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the facile generation of diverse compound libraries[3][4].

This comprehensive guide provides detailed protocols and application notes for the synthesis, characterization, and utilization of the (2-hydroxyquinolin-4-yl)boronic acid scaffold in key areas of drug discovery, including its application as a core for kinase inhibitor design and as a fluorescent sensor for biological analytes.

I. Synthesis of the (2-Hydroxyquinolin-4-yl)boronic Acid Scaffold

The synthesis of the target scaffold can be approached through several modern synthetic methodologies. A robust and increasingly popular method is the direct C-H borylation of the 2-hydroxyquinoline core. This approach offers atom economy and avoids the need for pre-functionalized starting materials. Palladium-catalyzed C-H borylation has proven effective for the functionalization of various heterocyclic systems[2][5].

Protocol 1: Palladium-Catalyzed C-4 Borylation of 2-Hydroxyquinoline

This protocol describes a plausible method for the direct C-4 borylation of 2-hydroxyquinoline using a palladium catalyst and a suitable boron source, such as bis(pinacolato)diboron (B₂pin₂). The 2-hydroxyquinoline exists in tautomeric equilibrium with 2-quinolone, and for the purpose of this synthesis, we will refer to it as 2-hydroxyquinoline.

Materials:

  • 2-Hydroxyquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable ligand (e.g., a quinoline-based ligand as described in the literature for promoting C-H borylation)[6]

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine 2-hydroxyquinoline (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), palladium(II) acetate (5 mol%), and the quinoline-based ligand (10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas three times to establish an inert atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add potassium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (10 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the (2-hydroxyquinolin-4-yl)boronic acid pinacol ester.

  • Hydrolysis to Boronic Acid (Optional): The pinacol ester can often be used directly in subsequent reactions. If the free boronic acid is required, the pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., 1 M HCl) in a suitable solvent like acetone or by transesterification with a diol like phenylboronic acid.

dot

G cluster_synthesis Synthesis Workflow Start 2-Hydroxyquinoline + B2pin2 Reaction Pd(OAc)2, Ligand, K2CO3 1,4-Dioxane, 100 °C Start->Reaction 1 Workup Filtration & Extraction Reaction->Workup 2 Purification Column Chromatography Workup->Purification 3 Product (2-Hydroxyquinolin-4-yl)boronic acid pinacol ester Purification->Product 4

Caption: Workflow for the synthesis of the boronic acid pinacol ester.

II. Characterization of the (2-Hydroxyquinolin-4-yl)boronic Acid Scaffold

Accurate characterization of the synthesized scaffold is crucial for its use in subsequent applications. The primary techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Analytical Data
TechniquePredicted Observations
¹H NMR Aromatic protons of the quinoline ring, a broad singlet for the B-OH protons (if free boronic acid), and a singlet for the N-H proton of the 2-quinolone tautomer. The chemical shifts will be influenced by the solvent.
¹³C NMR Carbon signals corresponding to the quinoline core, with the carbon attached to the boron atom showing a characteristic chemical shift.
¹¹B NMR A broad singlet characteristic of a trigonal boronic acid or a sharper signal for a tetracoordinate boronate ester.
ESI-MS Predicted m/z for [M+H]⁺: 190.0670 and for [M-H]⁻: 188.0524[7].

III. Application in Kinase Inhibitor Design

The (2-hydroxyquinolin-4-yl)boronic acid scaffold is an attractive starting point for the design of kinase inhibitors. The 2-quinolone core is a known hinge-binding motif in many kinase inhibitors, and the boronic acid at the 4-position can be utilized in two primary ways: as a reactive "warhead" to form a covalent bond with a nucleophilic residue in the kinase active site, or as a versatile handle for further diversification via Suzuki-Miyaura coupling to explore the solvent-exposed region of the ATP-binding pocket[4][8].

Rationale for Kinase Inhibition

Many kinases possess a conserved catalytic lysine residue in the ATP-binding site. While boronic acids are well-known to interact with serine and threonine, their Lewis acidic nature also allows for interactions with other nucleophilic residues, potentially including the ε-amino group of lysine or the carboxylate of aspartate residues, which are also often found in kinase active sites. This interaction can lead to potent and prolonged inhibition[9].

dot

G cluster_kinase Kinase Inhibition Strategy Scaffold (2-Hydroxyquinolin-4-yl)boronic acid Interaction Reversible Covalent Bonding or Lewis Acid-Base Interaction Scaffold->Interaction Kinase Kinase Active Site (e.g., with Asp, Lys) Kinase->Interaction Inhibition Inhibition of Kinase Activity Interaction->Inhibition G cluster_sensing Fluorescence Sensing Mechanism Scaffold_low Scaffold (Low Fluorescence) Binding Binding to Boronic Acid Scaffold_low->Binding Analyte Diol or Metal Ion Analyte->Binding Scaffold_high Scaffold-Analyte Complex (High Fluorescence) Binding->Scaffold_high Fluorescence Turn-On

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for (2-Hydroxyquinolin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of (2-hydroxyquinolin-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this heteroaromatic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you to optimize your reaction conditions and achieve high-yield, reproducible results.

Introduction: The Unique Challenges of (2-Hydroxyquinolin-4-yl)boronic Acid

(2-Hydroxyquinolin-4-yl)boronic acid is a valuable reagent for introducing the quinoline scaffold, a privileged structure in medicinal chemistry, into a variety of molecules. However, its successful application in Suzuki-Miyaura coupling is not always straightforward. The presence of the 2-hydroxy group and the nitrogen atom within the quinoline ring system introduces specific challenges that require careful consideration and optimization of reaction parameters.

This guide will address the most common issues encountered, providing not just solutions, but also the underlying chemical principles to help you make informed decisions in your experimental design.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may be encountering in the lab.

Problem 1: Low to No Product Formation

Q: I've set up my Suzuki coupling with (2-hydroxyquinolin-4-yl)boronic acid, but I'm observing very low conversion to the desired product. What are the likely causes and how can I fix it?

A: Low or no product formation is a common starting point for optimization and can stem from several factors. Let's break down the potential culprits and the systematic approach to resolving them.

Potential Causes & Step-by-Step Solutions:

  • Catalyst Deactivation: The Lewis basic nitrogen on the quinoline ring and the acidic proton of the hydroxyl group can coordinate to the palladium center, leading to catalyst deactivation.[1]

    • Solution:

      • Increase Catalyst Loading: As a first step, try increasing the palladium catalyst loading in increments (e.g., from 2 mol% to 5 mol%).

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands like SPhos, XPhos, or RuPhos). These ligands can help stabilize the active Pd(0) species and promote the desired catalytic cycle over deactivation pathways.[2]

      • Use a Pre-catalyst: Modern palladium pre-catalysts are designed for the controlled and efficient generation of the active Pd(0) catalyst, which can be particularly beneficial for challenging substrates.[3]

  • Ineffective Base: The choice of base is critical for activating the boronic acid for transmetalation.[4] An inappropriate base can lead to sluggish reactions or decomposition of the starting materials.

    • Solution:

      • Base Screening: Perform a screen of different bases. While common bases like Na₂CO₃ and K₂CO₃ are good starting points, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for heteroaryl boronic acids.[4][5]

      • Anhydrous Conditions: Consider using anhydrous conditions with a base like KF.

  • Poor Solubility: The boronic acid, aryl halide, or catalyst may not be fully soluble in the chosen solvent system, leading to a heterogeneous mixture and poor reaction kinetics.

    • Solution:

      • Solvent System Evaluation: A mixture of an organic solvent and water is often employed in Suzuki couplings.[6] Common systems include dioxane/water, THF/water, or toluene/water.[7] If solubility remains an issue, consider a more polar aprotic solvent like DMF or DMAc, but be mindful that these can sometimes lead to side reactions at higher temperatures.

  • Suboptimal Temperature: The reaction may simply require more thermal energy to overcome the activation barrier.

    • Solution:

      • Gradual Temperature Increase: Cautiously increase the reaction temperature in 10-20°C increments. Monitor the reaction closely for any signs of decomposition. Many Suzuki couplings are run at elevated temperatures (80-110°C).[3][8]

Problem 2: Significant Protodeboronation of (2-Hydroxyquinolin-4-yl)boronic Acid

Q: My reaction mixture shows a significant amount of 2-hydroxyquinoline, indicating that my boronic acid is being consumed by a side reaction. How can I prevent this?

A: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common and often frustrating side reaction, especially with electron-rich or heteroaryl boronic acids.[1][9][10]

Potential Causes & Step-by-Step Solutions:

  • Presence of Protic Impurities: Trace amounts of water or other protic species can facilitate protodeboronation, especially under basic conditions.

    • Solution:

      • Use Anhydrous Solvents: Ensure your solvents are rigorously dried and degassed.

      • Fresh Reagents: Use freshly opened or purified reagents.

  • Harsh Basic Conditions: While a base is necessary, a combination of a strong base and high temperature can accelerate the rate of protodeboronation.

    • Solution:

      • Weaker Base/Lower Temperature: If possible, try a weaker base or a lower reaction temperature. This will be a trade-off with the reaction rate, so careful optimization is key.

      • Use of Boronic Esters: Convert the (2-hydroxyquinolin-4-yl)boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[3][11][12] These derivatives slowly release the boronic acid into the reaction medium, keeping its concentration low and favoring the desired cross-coupling over protodeboronation.[9][11]

  • Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid has more time to undergo protodeboronation.

    • Solution:

      • Optimize Catalyst and Ligand: As mentioned in Problem 1, a highly active catalyst system can accelerate the rate of transmetalation, outcompeting the protodeboronation pathway.[10]

Problem 3: Formation of Homocoupled Byproducts

Q: I am observing the formation of a byproduct that appears to be a dimer of my aryl halide or (2-hydroxyquinolin-4-yl)boronic acid. What causes this and how can I minimize it?

A: The formation of homocoupled products is typically caused by the presence of oxygen in the reaction mixture.[3]

Potential Causes & Step-by-Step Solutions:

  • Inadequate Degassing: Oxygen can lead to the oxidative homocoupling of the boronic acid.

    • Solution:

      • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period (15-30 minutes) or by using several freeze-pump-thaw cycles.[3][13]

  • Use of a Pd(II) Pre-catalyst: The in-situ reduction of a Pd(II) pre-catalyst to the active Pd(0) species can sometimes consume some of the boronic acid, leading to homocoupling.[3]

    • Solution:

      • Use a Pd(0) Source: Starting directly with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this issue.[3]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group on the quinoline ring?

A: In many cases, protection of the hydroxyl group is not necessary. However, if you are experiencing persistent issues with low yield or catalyst deactivation, protecting the -OH group as a methyl ether or another stable protecting group could be a viable strategy to explore. This would prevent any potential interference from the acidic proton.

Q2: What is the optimal ratio of boronic acid to aryl halide?

A: It is common practice to use a slight excess of the boronic acid (1.1 to 1.5 equivalents) to ensure complete consumption of the often more valuable aryl halide.[13]

Q3: Can I use microwave irradiation to improve my reaction?

A: Yes, microwave-assisted Suzuki couplings can be highly effective.[13] The rapid heating can significantly reduce reaction times and often improves yields, sometimes even with lower catalyst loadings.[13]

Q4: What is the best palladium catalyst to start with for this substrate?

A: A good starting point would be a catalyst system known for its effectiveness with heteroaryl substrates. Consider Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[2]

Optimized Reaction Conditions: A Starting Point

The following table provides a set of recommended starting conditions for the Suzuki coupling of (2-hydroxyquinolin-4-yl)boronic acid. These should be considered a starting point for your own optimization experiments.

Parameter Recommended Starting Condition Notes
Aryl Halide 1.0 equiv.Bromides and iodides are generally more reactive than chlorides.[12]
Boronic Acid 1.2 equiv.A slight excess is recommended.
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%)Choose a catalyst known for its efficacy with heteroaryl substrates.
Base K₃PO₄ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0-3.0 equiv.)Stronger inorganic bases are often beneficial.[4][5]
Solvent Dioxane/H₂O (4:1) or THF/H₂O (4:1)Ensure the solvent system provides good solubility for all components.
Temperature 80-100 °CMonitor for decomposition if pushing the temperature higher.
Atmosphere Inert (Argon or Nitrogen)Rigorous degassing is crucial to prevent side reactions.[3]

Visualizing the Suzuki-Miyaura Catalytic Cycle and Potential Pitfalls

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights potential points of interference when using (2-hydroxyquinolin-4-yl)boronic acid.

Suzuki_Coupling Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + R1-X Deactivation Catalyst Deactivation (Coordination of N, OH) Pd0->Deactivation Quinoline N or OH coordination PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 Desired Product RedElim->Product ArylHalide R1-X ArylHalide->OxAdd BoronicAcid (HO-Quin)-B(OH)2 (R2-B(OH)2) BoronicAcid->Transmetal Protodeboronation Protodeboronation BoronicAcid->Protodeboronation + H+ Source Base Base Base->Transmetal Activates Boronic Acid SideProduct 2-Hydroxyquinoline Protodeboronation->SideProduct

Caption: Suzuki-Miyaura cycle with potential issues for (2-hydroxyquinolin-4-yl)boronic acid.

General Experimental Protocol

This protocol is a generalized procedure and should be adapted based on your specific substrates and optimization results.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), (2-hydroxyquinolin-4-yl)boronic acid (1.2 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[13]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[13]

  • Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. National Center for Biotechnology Information. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Center for Biotechnology Information. Available at: [Link]

  • Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. Available at: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Center for Biotechnology Information. Available at: [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • Atomically dispersed palladium catalyses Suzuki–Miyaura reactions under phosphine-free conditions. OSTI.GOV. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Reddit. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Center for Biotechnology Information. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. National Center for Biotechnology Information. Available at: [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. Available at: [Link]

  • New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

Sources

Improving the yield of reactions with (2-hydroxyquinolin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2-hydroxyquinolin-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for improving reaction yields and overcoming common challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs) - Compound Profile & Handling

This section addresses fundamental questions regarding the properties, stability, and proper handling of (2-hydroxyquinolin-4-yl)boronic acid.

Q1: What are the key structural features of (2-hydroxyquinolin-4-yl)boronic acid and how do they influence its reactivity?

A1: (2-hydroxyquinolin-4-yl)boronic acid possesses a unique combination of functional groups that dictate its behavior in chemical reactions.

  • Boronic Acid Moiety (-B(OH)₂): This is the primary functional group responsible for its participation in cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings[1]. It acts as a Lewis acid and is the source of the organic fragment that is transferred during the catalytic cycle[1].

  • 2-Hydroxyquinoline Core: This heterocyclic system is electron-rich and contains a nucleophilic nitrogen atom and a hydroxyl group. The hydroxyl group exists in tautomeric equilibrium with its keto form (a quinolinone). This feature can influence the electronic properties of the boronic acid and potentially chelate with metal catalysts, which may affect catalytic activity.

  • Intramolecular Interactions: The proximity of the 2-hydroxy group to the boronic acid at the 4-position may lead to intramolecular hydrogen bonding or other interactions, potentially influencing the compound's conformation and reactivity.

Q2: My (2-hydroxyquinolin-4-yl)boronic acid appears to have poor solubility in my reaction solvent. What can I do?

A2: Solubility issues are common with polar, heterocyclic boronic acids. If you are using a boronic acid (not an ester), a common and effective solvent system for Suzuki reactions is a biphasic mixture, such as THF/water or dioxane/water[2]. The presence of water and a base helps to form the more soluble and reactive boronate salt. For Chan-Lam couplings, polar aprotic solvents like DMF or DMSO are often effective. If solubility remains a challenge, consider converting the boronic acid to a more soluble boronate ester, such as a pinacol ester, though this may require harsher conditions to hydrolyze back to the active boronic acid form[3][4].

Q3: What are the best practices for storing (2-hydroxyquinolin-4-yl)boronic acid to ensure its long-term stability?

A3: Like many boronic acids, (2-hydroxyquinolin-4-yl)boronic acid is susceptible to degradation over time, which can significantly impact reaction yields[4]. The primary degradation pathway is dehydration to form a cyclic trimer anhydride, known as a boroxine[4][5][6].

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).

  • Avoid Moisture: Moisture can promote both decomposition and protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom)[7].

  • Purity Check: Before use, especially after prolonged storage, it is advisable to check the purity of the boronic acid by NMR or LC-MS to ensure its integrity. The presence of boroxine is often indicated by broad peaks in the NMR spectrum.

Part 2: Troubleshooting Guide - Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation[8]. However, its success with a functionalized substrate like (2-hydroxyquinolin-4-yl)boronic acid depends on carefully optimized conditions.

Q4: I am seeing very low to no conversion in my Suzuki-Miyaura reaction. What are the most likely causes?

A4: A sluggish or failed Suzuki reaction can typically be traced to issues with the catalyst, reagents, or reaction environment[9].

Troubleshooting Workflow: No/Low Conversion

start Start: Low/No Conversion cat_check Step 1: Catalyst & Ligand Integrity start->cat_check reagent_check Step 2: Reagent Quality & Stoichiometry cat_check->reagent_check Catalyst OK cat_issue Inactive Catalyst? - Use fresh Pd source (Pd₂(dba)₃ can degrade). - Use a reliable precatalyst (e.g., Buchwald type). - Ensure ligand is not oxidized (store under inert gas). cat_check->cat_issue Suspected Issue condition_check Step 3: Reaction Conditions reagent_check->condition_check Reagents OK reagent_issue Reagent Problems? - Confirm boronic acid integrity (check for boroxine). - Use anhydrous, degassed solvent. - Verify base purity and strength. reagent_check->reagent_issue Suspected Issue success Problem Resolved condition_check->success Conditions Optimized condition_issue Suboptimal Conditions? - Degas thoroughly (sparge with Ar/N₂ or freeze-pump-thaw). - Increase temperature cautiously. - Screen different bases (K₃PO₄, Cs₂CO₃ are often effective). condition_check->condition_issue Still No Reaction cat_issue->success Action Taken reagent_issue->success Action Taken condition_issue->success Action Taken

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

  • Catalyst Deactivation: The active catalyst is Pd(0). If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ, which can be inefficient[10]. Oxygen is a major culprit in deactivating the catalyst, so rigorous degassing of solvents and the reaction vessel is critical[9]. Phosphine ligands can also be oxidized by air, rendering them ineffective[9].

  • Ineffective Base: The base is not just a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻)[11][12][13]. If the base is too weak or impure, transmetalation will not occur efficiently. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃[9].

  • Boronic Acid Degradation: As mentioned, your starting material may have degraded to its boroxine. While boroxines can participate in the reaction, their reactivity differs and the stoichiometry will be incorrect.

Q5: My main product is the homocoupled biaryl from my boronic acid (Ar-Ar). How can I prevent this?

A5: Homocoupling is a common side reaction, especially when using Pd(II) precatalysts or when oxygen is present[9][10].

  • Cause: This side reaction occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can facilitate the oxidative coupling[9]. It can also occur during the reduction of a Pd(II) precatalyst to Pd(0), where the boronic acid itself acts as the reductant[10].

  • Solutions:

    • Improve Degassing: This is the most critical step. Use several freeze-pump-thaw cycles for the most rigorous oxygen removal[9].

    • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the problematic in-situ reduction step[9].

    • Optimize Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is common, but a large excess can sometimes favor homocoupling.

Q6: I am observing significant protodeboronation (loss of the -B(OH)₂ group). What conditions favor this side reaction and how can I minimize it?

A6: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, and it is a known issue for electron-deficient or heteroaromatic boronic acids[14][15].

  • Cause: This pathway is often promoted by aqueous basic conditions and elevated temperatures. The mechanism can be complex, but it essentially involves the cleavage of the C-B bond.

  • Solutions:

    • Use a Milder Base: If possible, switch to a milder base like KF[12].

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt (K-ArBF₃) or a MIDA boronate[7][14]. These are more robust and less prone to protodeboronation, releasing the active boronic acid slowly under the reaction conditions[7].

    • Minimize Water: While some water is often necessary, an excessive amount can accelerate protodeboronation. Try reducing the amount of aqueous solvent.

    • Lower Temperature: If the reaction allows, running it at a lower temperature for a longer time can disfavor the decomposition pathway[16].

Key Experimental Parameters for Suzuki-Miyaura Coupling
ParameterRecommendation for (2-hydroxyquinolin-4-yl)boronic acidRationale & Citation
Palladium Source Pd(PPh₃)₄ (0.5-5 mol%), or Pd(OAc)₂ / SPhos (1-3 mol%)Pd(0) sources avoid problematic reduction steps. Bulky, electron-rich ligands like SPhos accelerate oxidative addition and reductive elimination, especially for challenging substrates[7][10][14].
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are effective at forming the active boronate species required for transmetalation without causing unwanted side reactions[7][9].
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂OBiphasic systems are standard. The aqueous phase is crucial for dissolving the inorganic base and activating the boronic acid[2][7].
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition and protodeboronation[9][16].
Part 3: Troubleshooting Guide - Chan-Lam Coupling

The Chan-Lam coupling is an excellent method for forming C-N or C-O bonds using a copper catalyst, providing an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination[17][18].

Q7: My Chan-Lam coupling with an amine/alcohol is giving low yields. What should I optimize?

A7: Low yields in Chan-Lam couplings often stem from catalyst inhibition, competing side reactions of the boronic acid, or suboptimal reaction partners[17].

  • Catalyst System: The standard catalyst is Cu(OAc)₂[19]. Unlike Suzuki reactions, Chan-Lam couplings are often run open to the air, as oxygen can help re-oxidize the copper catalyst to complete the catalytic cycle[18].

  • Base/Additives: A mild organic base like pyridine or triethylamine is often used. Its role can be to facilitate the reaction and sequester the acetic acid byproduct[17]. Molecular sieves are sometimes added to minimize the formation of phenol byproducts from the oxidation of the boronic acid[17].

  • Boronic Acid Reactivity: The boronic acid can undergo homocoupling or oxidation as side reactions[17]. Ensure the boronic acid is of high purity.

  • Nucleophile Reactivity: Highly basic or sterically hindered amines can be poor nucleophiles in this reaction. The pKa of the N-H or O-H bond is a critical factor.

Protocol: General Procedure for Chan-Lam N-Arylation
  • To a reaction vial, add (2-hydroxyquinolin-4-yl)boronic acid (1.0 equiv), the amine (1.2 equiv), Cu(OAc)₂ (10-20 mol%), and a mild base such as pyridine (2.0 equiv).

  • Add an appropriate solvent (e.g., DCM or Toluene).

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere.

  • Monitor the reaction by TLC or LC-MS until the boronic acid is consumed.

  • Upon completion, dilute the reaction with an organic solvent, wash with aqueous ammonium chloride to remove copper salts, and purify.

Part 4: General Purification Strategies

Purifying quinoline derivatives can be challenging due to their basicity and potential to chelate metals[20].

Q8: My product streaks badly on silica gel, and I'm getting poor separation and recovery. What's wrong?

A8: The basic nitrogen atom in the quinoline ring is likely interacting strongly with the acidic silanol groups on the surface of the silica gel. This can cause streaking, irreversible binding, or even decomposition[20].

Purification Decision Tree

start Start: Crude Product extraction Step 1: Acid-Base Extraction start->extraction extract_yes Extract with aq. HCl to isolate basic product from neutral impurities. extraction->extract_yes Contains neutral impurities extract_no Proceed to chromatography if extraction is insufficient. extraction->extract_no Relatively clean chromatography Step 2: Chromatography chrom_options Deactivate Silica: Add 1% Et₃N to eluent. Switch Stationary Phase: Use neutral/basic alumina or reverse-phase (C18) silica. chromatography->chrom_options crystallization Step 3: Solidification cryst_options Product is an Oil? - Screen various solvent systems. - Form a crystalline salt (e.g., hydrochloride salt) by adding HCl in ether or isopropanol. crystallization->cryst_options Purification successful extract_yes->chromatography extract_no->chromatography chrom_options->crystallization pure_solid Pure Solid Product cryst_options->pure_solid

Caption: Decision tree for purifying basic quinoline derivatives.

  • Solution 1: Deactivate the Silica Gel: Before running your column, flush it with your eluent mixture containing a small amount (0.5-1%) of a volatile base like triethylamine or pyridine. This will neutralize the acidic sites and significantly improve chromatography[20].

  • Solution 2: Use an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds[20].

    • Reverse-Phase (C18) Silica: If your compound is sufficiently non-polar, reverse-phase chromatography using solvents like acetonitrile/water or methanol/water can be very effective.

  • Solution 3: Acid-Base Extraction: Use the basicity of your product to your advantage. Dissolve the crude material in an organic solvent (e.g., DCM or EtOAc) and extract with aqueous acid (e.g., 1M HCl). Your quinoline product will move to the aqueous layer as a protonated salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your purified product back into an organic solvent[20].

Q9: My final product is a persistent oil. How can I get it to solidify?

A9: Many quinoline derivatives are oils at room temperature. If a solid material is required for characterization or subsequent steps, salt formation is a highly effective technique[20].

  • Protocol for HCl Salt Formation:

    • Dissolve your purified oil in a minimal amount of a suitable solvent, such as diethyl ether, isopropanol, or methanol[20].

    • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether, or a calculated amount of concentrated aqueous HCl) dropwise while stirring.

    • A precipitate (the hydrochloride salt) should form. If it does not, you can try cooling the solution or adding a less polar co-solvent like hexane to induce precipitation.

    • Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Part 5: References
  • Cid, J., García-Álvarez, J., & Fernández-Rodríguez, M. A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Sharma, K., & Sharma, S. (2019). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Fujiwara, Y., Domingo, V., Seiple, I. B., Gianatassio, R., Del Bel, M., & Baran, P. S. (2011). Practical C-H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society, 133(9), 3292–3295. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. New Trends in Cross-Coupling: Theory and Applications. [Link]

  • The Organic Chemistry Tutor. (2022). Chan-Lam Coupling. YouTube. [Link]

  • Davoodi, S., et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Klapars, A., et al. (2005). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry, 70(25), 10186–10196. [Link]

  • Gogoi, P., et al. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. RSC Advances, 5(112), 92683-92687. [Link]

  • Sharma, S., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. [Link]

  • Chen, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1227–1233. [Link]

  • ResearchGate. (2019). Optimization of Pd-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). chan-lam coupling - Literature. Organic Chemistry Portal. [Link]

  • Fors, B. P. (2016). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. Ph.D. Thesis. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • PubChemLite. (n.d.). (2-hydroxyquinolin-4-yl)boronic acid. PubChemLite. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Pinto, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4307. [Link]

  • Li, M., & Wang, B. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 19(8), 11435–11454. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Kumar, A., et al. (2018). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Scientific Reports, 8(1), 12513. [Link]

  • A-Star Research. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. A-Star Research. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933–4936. [Link]

  • Oka, M., et al. (2023). Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation. [Link]

  • Reeve, J. L., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 14(23), 6064–6067. [Link]

  • Wallace, D. J., & Chen, C. (2002). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters, 4(16), 2751–2753. [Link]

  • Google Patents. (1983). Process for purification of quinoline yellow.

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

Sources

Technical Support Center: Synthesis of (2-Hydroxyquinolin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Topic: Heterocyclic Boronic Acid Synthesis | ID: TGS-QN-04

Welcome to the technical support hub for quinoline organometallic chemistry. This guide addresses the specific, high-friction challenges encountered when synthesizing (2-hydroxyquinolin-4-yl)boronic acid (and its tautomeric equivalent, 2-quinolone-4-boronic acid).

Unlike simple phenylboronic acids, this scaffold presents a "perfect storm" of challenges: lactam-lactim tautomerism , poor solubility , and catalyst poisoning .

⚠️ Critical Pre-Read: The Tautomer Trap

Before starting, you must recognize that your target molecule suffers from an identity crisis.

  • The Trap: You design the reaction assuming the molecule is a phenol (2-hydroxyquinoline).

  • The Reality: In solution and solid state, it predominantly exists as the 2-quinolone (cyclic amide) .

  • The Consequence: Reagents targeting hydroxyl groups fail; bases intended for deprotonation get sequestered by the amide NH; and solubility in standard ethereal solvents (THF, Et₂O) is negligible.

Module 1: Route Selection & Optimization

Start here to determine why your current pathway is failing.

Q1: I tried direct lithiation of 4-bromo-2-hydroxyquinoline with n-BuLi at -78°C, but I recovered starting material. Why?

A: You are fighting solubility and proton acidity. The 2-quinolone amide proton (


) consumes one equivalent of n-BuLi immediately. The resulting lithium salt is often insoluble in THF at -78°C, forming a slurry that prevents the second equivalent of n-BuLi from performing the Halogen-Lithium exchange at the 4-position.

The Fix: The "Masked" Strategy Do not use the free hydroxy/quinolone during metalation. You must protect the 2-position.

  • Convert: 4-bromo-2-quinolone

    
    4-bromo-2-methoxyquinoline  (using 
    
    
    
    or Mitsunobu conditions).
  • Lithiate: The 2-OMe derivative behaves like a standard pyridine; it is soluble in THF and lacks acidic protons.

  • Hydrolyze: After forming the boronic acid, cleave the methyl ether with aqueous HCl (which simultaneously hydrolyzes the boronate ester).

Q2: My Miyaura borylation (Pd-catalyzed) yields are stuck at <30%. The catalyst turns black immediately.

A: The free NH is poisoning your Palladium. If you are attempting to couple 4-chloro-2-quinolone directly, the amide nitrogen coordinates to Pd(II), shutting down the catalytic cycle.

The Fix: Ligand Overkill or Protection

  • Option A (Protection): Use the N-protected substrate (e.g., N-MEM or N-SEM 4-chloro-2-quinolone).

  • Option B (Ligand Switch): If you must use the unprotected quinolone, switch to electron-rich, bulky phosphine ligands like XPhos or SPhos . These bulky ligands prevent the formation of stable, inactive Pd-N complexes.

Recommended Protocol (Miyaura):

Reagent Equiv Role
4-chloro-2-methoxyquinoline 1.0 Substrate (Protected)

|


 | 1.1 | Boron Source |
| 

| 0.05 | Catalyst (Robust) | | KOAc | 3.0 | Base (Anhydrous is critical) | | 1,4-Dioxane | Solvent | 0.2 M, Degassed | | Temp/Time | 90°C / 4-12h | Inert Atmosphere |
Module 2: Visualizing the Workflow

Use this decision tree to validate your synthetic strategy.

RouteSelection Start Starting Material: 4-Halo-2-hydroxyquinoline Decision Is the 2-OH/NH Protected? Start->Decision DirectPath Direct Lithiation (Unprotected) Decision->DirectPath No ProtectPath Protect (O-Me or N-SEM) Decision->ProtectPath Yes (Recommended) Fail1 FAILURE: 1. Insolubility of Li-salt 2. Incomplete exchange DirectPath->Fail1 Choice Coupling Strategy ProtectPath->Choice Lithiation Lithiation (n-BuLi, -78°C) Quench w/ B(OiPr)3 Choice->Lithiation If Halide = Br/I Miyaura Miyaura Borylation (Pd-Cat, B2Pin2) Choice->Miyaura If Halide = Cl/Br Hydrolysis Acidic Hydrolysis (Cleaves protecting group & boronate ester) Lithiation->Hydrolysis Miyaura->Hydrolysis Target Target: (2-hydroxyquinolin-4-yl)boronic acid Hydrolysis->Target

Caption: Workflow logic for selecting the "Masked" route to avoid solubility and compatibility issues.

Module 3: Isolation & Purification Troubleshooting

The reaction worked, but you can't isolate the pure product.

Q3: I see the product on LCMS, but it streaks on silica gel and I lose mass during purification.

A: Boronic acids interact reversibly with silanols (Si-OH) on silica gel. This causes severe tailing and irreversible adsorption.

The Fix: Additives or Reverse Phase

  • No-Column Method (Best):

    • Since quinolones are amphoteric, exploit pH.

    • Dissolve crude in aqueous base (NaOH, pH 10). Filter off insoluble impurities (catalyst/ligand).

    • Carefully acidify the filtrate to pH 5-6 with HCl. The (2-hydroxyquinolin-4-yl)boronic acid should precipitate as an off-white solid.

  • Column Method: If you must run a column, add 1% Triethylamine or 1% Acetic Acid to your eluent to suppress silanol interactions. Better yet, use a C18 Reverse Phase column (Water/Acetonitrile + 0.1% Formic Acid).

Q4: The product is a waxy solid and the NMR shows broad peaks. Is it impure?

A: It is likely the Boroxine (Anhydride) form. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially after vacuum drying. This is not an impurity; it is a reversible state.

  • Verification: Run the NMR in

    
    -DMSO with a drop of 
    
    
    
    . The water will hydrolyze the boroxine back to the monomeric boronic acid, sharpening the peaks.
Q5: My product disappears during the deprotection step (Acid hydrolysis).

A: Protodeboronation. The 4-position of the quinoline ring is electron-rich (especially with the 2-OH electron donation). Heating in strong acid can trigger protodeboronation , replacing the


 group with a proton.

Mechanism of Failure:

Decomp Substrate 4-Borono-2-quinolone Complex Ipso-Protonation (Sigma Complex) Substrate->Complex + H+ Acid H+ (Acidic Media) Break C-B Bond Cleavage Complex->Break Product De-borylated Product (2-Quinolone) Break->Product - B(OH)3

Caption: Acid-catalyzed protodeboronation pathway. The electron-rich C4 position traps a proton, leading to boron loss.

The Fix:

  • Avoid refluxing in concentrated HCl.

  • Use milder deprotection conditions: BBr₃ in DCM at -78°C to 0°C (cleaves methyl ethers without aqueous acid exposure), followed by a gentle methanol quench.

References & Grounding[1][2]
  • Miyaura Borylation of 4-chloroquinolines:

    • Citation: Detailed protocols for converting 4-chloro-2-quinolones to boronates using Pd-catalysis, highlighting the necessity of specific conditions to overcome catalyst poisoning.

    • Source:

  • Instability of Heterocyclic Boronic Acids:

    • Citation: Comprehensive analysis of protodeboronation mechanisms in basic and acidic media for 2-heterocyclic boronic acids.

    • Source:

  • Tautomerism of 2-Hydroxyquinoline:

    • Citation: Technical guide on the keto-enol equilibrium (lactam-lactim) and its impact on synthetic reactivity and solubility.

    • Source:[1]

  • Purification Strategies:

    • Citation: Methodologies for purifying difficult boronic acids, including precipitation and reverse-phase techniques.

    • Source:

Sources

How to improve the stability of (2-hydroxyquinolin-4-yl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Hydroxyquinolin-4-yl)boronic acid presents a dual-stability challenge: it is susceptible to protodeboronation (cleavage of the C-B bond) and oxidative degradation . Furthermore, its stability is complicated by the 2-quinolone tautomerism , which alters the electronic density of the heterocyclic ring. This guide provides a root-cause analysis of these instability issues and actionable protocols to mitigate them, focusing on the conversion to MIDA boronates as the gold-standard solution for long-term stability.

Module 1: The Stability Paradox (Root Cause Analysis)

To stabilize this molecule, one must first understand why it degrades. The instability arises from the intersection of tautomeric equilibrium and the lability of the C-B bond.

The Tautomeric Factor

In solution, (2-hydroxyquinolin-4-yl)boronic acid exists predominantly as its 2-quinolone (amide) tautomer rather than the 2-hydroxy (enol) form. The amide nitrogen donates electron density into the ring system. While this aromaticity is essential for the molecule's identity, it renders the C-B bond at the 4-position susceptible to electrophilic displacement or base-catalyzed hydrolysis.

The Degradation Mechanism: Protodeboronation

The primary mode of failure is protodeboronation , where the boronic acid group is replaced by a proton, yielding 2-hydroxyquinoline (2-quinolone). This process is accelerated by:

  • Base: Formation of the boronate anion (

    
    ) is the rate-determining trigger.[1]
    
  • Metal Catalysts: Residual Pd from synthesis can catalyze deboronation.

  • Temperature: Heating in protic solvents rapidly cleaves the C-B bond.

Visualization: Degradation Pathway

The following diagram illustrates the tautomeric shift and the protodeboronation pathway.

DegradationMechanism Tautomer1 (2-Hydroxyquinolin-4-yl) boronic acid (Enol) Tautomer2 2-Quinolone Tautomer (Predominant in Solution) Tautomer1->Tautomer2 Tautomerism (Fast) BoronateAnion Boronate Anion [Ar-B(OH)3]- Tautomer2->BoronateAnion + OH- (Base) Transition Transition State (Ipso-protonation) BoronateAnion->Transition Slow (RDS) Product Degradation Product (2-Quinolone) + B(OH)3 Transition->Product - B(OH)3

Figure 1: The pathway from the stable tautomer to irreversible protodeboronation. Note that basic conditions trigger the formation of the reactive boronate anion.

Module 2: Diagnostic Workflow (Troubleshooting)

Before attempting stabilization, confirm the integrity of your current batch. Visual inspection is insufficient as both the product and the degradation by-product are off-white solids.

Protocol A: Rapid Integrity Check (NMR)

Objective: Distinguish between the boronic acid and the deboronated 2-quinolone.

  • Solvent: Use DMSO-d6 (prevents rapid exchange of OH protons).

  • Acquisition: Run a standard

    
    H-NMR and, if possible, 
    
    
    
    B-NMR.
  • Analysis:

    • 
      H-NMR:  Look for the disappearance of the C4 proton. If the C-B bond is intact, C4 has no proton. If degraded, a new singlet/doublet appears in the aromatic region corresponding to the C4-H of 2-quinolone.
      
    • 
      B-NMR: 
      
      • ~30 ppm (Broad): Intact Boronic Acid (trigonal planar).

      • ~20 ppm (Sharp): Boric acid (degradation byproduct).[2]

Protocol B: HPLC Monitoring
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Note: Do not use basic buffers (ammonium bicarbonate) as they accelerate degradation on-column.

  • Detection: UV at 254 nm.

Module 3: Stabilization Solutions

Strategy A: The "Gold Standard" (MIDA Boronate Protection)

For long-term storage or complex synthesis, convert the free boronic acid to a MIDA (N-methyliminodiacetic acid) boronate .

  • Why: MIDA boronates are

    
    -hybridized, removing the vacant p-orbital on the boron atom. This shuts down the protodeboronation pathway and makes the compound air-stable and chromatography-compatible.
    
  • Mechanism: The MIDA ligand acts as a "cage," protecting the boron until release is triggered by mild aqueous base.

Strategy B: Solution-Phase Handling (Short-Term)

If you must keep the free acid in solution:

  • Avoid Bases: Never store in basic buffers.

  • Solvent Choice: Store in anhydrous THF or DMSO . Avoid methanol/ethanol for long periods as they can form boronic esters, complicating stoichiometry.

  • Temperature: Store at -20°C.

Comparative Data: Stability Profiles
FormStability (Solid, 25°C)Stability (Soln, pH 7)Stability (Soln, pH 10)Recommendation
Free Boronic Acid Moderate (Weeks)Low (< 24 hrs)Very Low (< 1 hr)Immediate Use Only
Pinacol Ester High (Months)Moderate (Days)Low (Hours)Good for standard coupling
MIDA Boronate Excellent (Years) High (Weeks) Controlled Release Best for Storage/Library

Module 4: Experimental Protocols

Protocol C: Conversion to MIDA Boronate

Use this protocol to salvage a degrading batch or stabilize a new synthesis.

Reagents:

  • (2-Hydroxyquinolin-4-yl)boronic acid (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Solvent: Toluene:DMSO (10:1 mixture)

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Mix: Suspend the boronic acid and MIDA in the Toluene:DMSO mixture.

  • Reflux: Heat to reflux (approx. 110°C) for 12–16 hours. The azeotropic removal of water drives the reaction to completion.

  • Workup:

    • Cool to room temperature.[3][4]

    • Concentrate the solvent under reduced pressure.

    • The MIDA boronate often precipitates.[4] Wash with diethyl ether to remove excess MIDA.

  • Purification: If necessary, purify via flash chromatography (EtOAc/MeOH). MIDA boronates are stable on silica gel.[5]

Protocol D: Slow-Release Suzuki Coupling

How to use the stabilized MIDA boronate in a reaction.

  • Conditions: Use a biphasic system (e.g., Dioxane:Water 4:1).

  • Base:

    
     (3.0 equiv).
    
  • Temperature: 60°C.

  • Mechanism: The aqueous base slowly hydrolyzes the MIDA ester, releasing the active boronic acid in situ. This prevents the accumulation of the unstable free acid, keeping its concentration low relative to the catalyst, thereby favoring cross-coupling over deboronation.

Module 5: Decision Tree for Users

Use this logic flow to determine the best course of action for your specific experiment.

DecisionTree Start Start: (2-Hydroxyquinolin-4-yl) boronic acid Usage When will you use it? Start->Usage Immediate Immediately (< 24h) Usage->Immediate Storage Storage / Future Use Usage->Storage Coupling Standard Suzuki Coupling? Immediate->Coupling Protect REQUIRED: Convert to MIDA Boronate Storage->Protect DirectUse Use Free Acid (Excess 1.5 equiv) Coupling->DirectUse Fast Reaction SlowRelease Use Slow-Release Protocol (See Protocol D) Coupling->SlowRelease Slow/Difficult Reaction Protect->SlowRelease Upon Deprotection

Figure 2: Workflow for selecting the appropriate handling strategy based on experimental timeline.

Frequently Asked Questions (FAQs)

Q1: Why does my Suzuki reaction with this substrate stall after 30 minutes? A: This is likely due to rapid protodeboronation of the starting material before it can undergo transmetallation. The high pH required for the Suzuki reaction accelerates the destruction of the boronic acid.

  • Fix: Switch to the MIDA boronate slow-release protocol (Protocol D). This maintains a low steady-state concentration of the active boronic acid, minimizing decomposition.

Q2: Can I store the free acid in DMSO at room temperature? A: No. While DMSO dissolves the compound well, it is hygroscopic. Absorbed water, combined with the slightly acidic nature of the phenolic/amide tautomer, can lead to slow hydrolysis and oxidation over time. Store in aliquots at -20°C under Argon.

Q3: I see a second set of peaks in my NMR. Is it the tautomer or an impurity? A: If the peaks are in a distinct ratio (e.g., 1:1 or 1:0.5) and do not change with concentration, it might be a rotamer or tautomer. However, if the "impurity" peaks correspond to unsubstituted 2-quinolone (check standard spectra), it is degradation. Perform a spike test with authentic 2-hydroxyquinoline to confirm.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[6] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[6] Journal of the American Chemical Society, 131(20), 6961–6963.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Kinetics, and Structure-Reactivity Relationships. Journal of the American Chemical Society, 138(29), 9145–9157.

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

Sources

Troubleshooting guide for (2-hydroxyquinolin-4-yl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2-Hydroxyquinolin-4-yl)boronic Acid

Topic: Troubleshooting & Optimization Guide Product Focus: (2-Hydroxyquinolin-4-yl)boronic acid [CAS: N/A for generic, typically generated in situ or used as ester] Target Audience: Medicinal Chemists, Process Chemists

Introduction: The "Deceptively Simple" Reagent

Working with (2-hydroxyquinolin-4-yl)boronic acid presents a unique convergence of three chemical challenges: tautomerism , solubility , and protodeboronation .

As a Senior Application Scientist, I often see reactions fail not because of the cross-coupling mechanism itself, but because the researcher treated this molecule as a standard aryl boronic acid. It is not. In solution, this molecule predominantly exists as the 2-quinolone (lactam) tautomer. This dictates its solubility (poor), its coordination chemistry (poisoning), and its stability (labile).

This guide addresses the specific failure modes of this scaffold and provides self-validating protocols to overcome them.

Part 1: Pre-Reaction & Stability (The "Before" Phase)

Q1: My starting material won't dissolve in standard Suzuki solvents (Dioxane, Toluene). What is happening?

Diagnosis: You are fighting the Lactam Dimerization . Unlike standard aryl boronic acids, the 2-hydroxyquinoline moiety exists in equilibrium with its 2-quinolone tautomer. The 2-quinolone form creates strong intermolecular hydrogen-bonded dimers (similar to DNA base pairs), rendering it insoluble in non-polar or moderately polar solvents like toluene, THF, or dioxane.

The Fix:

  • Switch Solvents: You must use high-dielectric polar aprotic solvents to break the H-bonds.

    • Recommended: DMF, DMA, or DMSO.

    • Alternative: n-Butanol (high temperature) or Dioxane/Water (1:1 ratio, not the usual 4:1).

  • Temperature: These reactions rarely work below 80°C. The lattice energy of the quinolone dimer requires significant thermal energy to overcome.

Q2: I see the starting material disappear on LCMS, but the major product is 2-hydroxyquinoline (deboronated). Why?

Diagnosis: Protodeboronation (Hydrolytic C-B bond cleavage). The 4-position of the quinoline ring is electron-deficient. When you add a hard base (like NaOH or


) and heat, you accelerate the hydrolytic cleavage of the C-B bond. The presence of the 2-oxo group (in the quinolone form) can electronically facilitate the ipso-protonation at C4.

The Fix:

  • Base Selection: Switch to mild, anhydrous, or "masked" bases.

    • Best: Potassium Phosphate Tribasic (

      
      ) or Cesium Carbonate (
      
      
      
      ).
    • Avoid: Hydroxides (

      
      , 
      
      
      
      ) or Alkoxides (
      
      
      ).
  • Water Control: While Suzuki coupling requires some water, excess water at high pH promotes deboronation. Use anhydrous DMF with exactly 2-3 equivalents of water added manually, rather than a bulk aqueous co-solvent.

Part 2: Reaction Optimization (The "During" Phase)

Q3: The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning (N-Coordination). The quinoline nitrogen (even in the lactam form) and the amide oxygen are Lewis bases. They can coordinate to the Palladium center, displacing the phosphine ligands and creating an inactive "Pd-black" species.

The Fix: Use Bulky, Electron-Rich Ligands that prevent the substrate from coordinating to the metal center.

  • Tier 1 (Standard):

    
    . The bidentate ligand resists displacement.
    
  • Tier 2 (High Performance): XPhos Pd G2 or SPhos Pd G2 . These Buchwald precatalysts are bulky enough to prevent N-coordination and electron-rich enough to facilitate oxidative addition on the coupling partner.

Q4: Can I protect the 2-hydroxy group to make the reaction easier?

Answer: Yes, and this is often the "Nuclear Option" if direct coupling fails. If the "naked" boronic acid is too unstable or insoluble, convert the 2-hydroxy group before the coupling.

Strategic Pathways:

  • O-Triflation (Transient): Convert 2-OH

    
     2-OTf. Warning: The OTf group is also a leaving group in Suzuki conditions. This allows you to couple at C2, but if you want to couple at C4 (the boronic acid site), this is risky.
    
  • Chlorination: Convert 2-OH

    
     2-Cl (using 
    
    
    
    ). The 2-Cl is robust enough to survive C4-coupling if you use a selective catalyst, but often the 2-Cl will couple first.
  • O-Alkylation (Recommended): Protect as 2-methoxyquinoline (using MeI/Ag2CO3) or 2-benzyloxyquinoline . This locks the molecule in the lactim form, drastically improving solubility in toluene/dioxane and preventing catalyst poisoning. You can deprotect with HBr/AcOH or hydrogenation later.

Part 3: Visualization of Pathways

The following diagram illustrates the critical decision-making process based on the tautomeric nature of the substrate.

G Start Start: (2-Hydroxyquinolin-4-yl)boronic Acid Tautomer Tautomer Equilibrium Start->Tautomer Lactam 2-Quinolone Form (Major) (Insoluble, N-coordination risk) Tautomer->Lactam  Predominant   Lactim 2-Hydroxy Form (Minor) (Reactive, but rare in solution) Tautomer->Lactim DirectCoupling Direct Coupling Strategy Lactam->DirectCoupling Protect Protection Strategy (O-Alkylation) Lactam->Protect SolubilityIssue Issue: Dimerization/Insolubility DirectCoupling->SolubilityIssue Poisoning Issue: Catalyst Poisoning DirectCoupling->Poisoning Product Target C4-Coupled Product Protect->Product  Suzuki Coupling (High Yield)   Solution1 Soln: DMF/DMSO + 100°C SolubilityIssue->Solution1 Solution2 Soln: Bulky Catalyst (XPhos) Poisoning->Solution2 Solution1->Product Solution2->Product

Caption: Figure 1: Tautomeric Challenges & Strategic Solutions. The predominance of the lactam form necessitates specific solvent and catalyst choices to avoid solubility bottlenecks and catalyst deactivation.

Part 4: Validated Experimental Protocols

Protocol A: The "Direct" Coupling (High Solubility Method)

Use this for the naked 2-hydroxy substrate.

ComponentEquivalentsRole
Aryl Halide (R-Br) 1.0 equivElectrophile
Boronic Acid 1.2 - 1.5 equivNucleophile (Excess compensates for deboronation)
Pd(dppf)Cl2·DCM 0.05 equiv (5 mol%)Catalyst (Resists poisoning)
K3PO4 (Tribasic) 3.0 equivMild Base (Minimizes deboronation)
Solvent DMF : Water (4:1)High polarity to dissolve lactam dimers

Step-by-Step:

  • Charge: Add Aryl Halide, Boronic Acid, and Base to a microwave vial.

  • Solvent: Add DMF and Water. Critical: Degas by bubbling Nitrogen for 10 mins.

  • Catalyst: Add Pd catalyst last (under N2 flow). Cap immediately.

  • Reaction: Heat to 100°C for 2-4 hours (Oil bath) or 110°C for 30 mins (Microwave).

    • Why Microwave? Fast heating minimizes the time window for protodeboronation.

  • Workup:

    • Cool to RT.

    • Acidify: Add 1M HCl until pH ~3-4. The 2-quinolone product often precipitates here.

    • Filter the solid. If no precipitate, extract with n-Butanol (EtOAc often fails to extract quinolones).

Protocol B: The "Rescue" Purification (Reverse Phase)

Use this if your product streaks on Silica Gel.

2-Quinolones are amphoteric and stick to silica.

  • Column: C18 Reverse Phase (Biotage/ISCO).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 100% B.

    • Note: The Formic acid keeps the quinolone protonated (soluble) and prevents peak tailing.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Li, J. J., & Gribble, G. W. (2010). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier. (Context on catalyst poisoning by nitrogen heterocycles).
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Technical Support Center: Troubleshooting (2-Hydroxyquinolin-4-yl)boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals encountering reactivity issues, low yields, or complete reaction failures when utilizing (2-hydroxyquinolin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling workflows.

Due to the unique electronic properties of the 2-hydroxyquinoline core, this specific boronic acid is highly prone to protodeboronation and tautomer-induced catalyst poisoning . This guide synthesizes mechanistic causality with field-validated protocols to help you optimize your base and solvent selections.

Core Diagnostics: The Causality of Failure

To troubleshoot effectively, we must first understand the mechanistic pathways competing in your reaction flask. (2-Hydroxyquinolin-4-yl)boronic acid exists in a tautomeric equilibrium with 2-oxo-1,2-dihydroquinolin-4-ylboronic acid.

When exposed to a base and water (necessary for forming the reactive boronate complex), two competing pathways emerge:

  • Transmetalation (Desired): The boronate complex transfers the quinoline ring to the palladium center[1].

  • Protodeboronation (Failure): The C-B bond cleaves prematurely, yielding 2-hydroxyquinoline (des-boro byproduct) and boric acid.

Pathway BA (2-Hydroxyquinolin-4-yl) boronic acid Boronate Reactive Boronate Complex [Ar-B(OH)3]- BA->Boronate Activation Base Base + H2O (e.g., K3PO4, Dioxane/H2O) Base->Boronate Transmetalation Transmetalation (Pd Catalyst) Boronate->Transmetalation Fast (Optimized) Protodeboronation Protodeboronation (C-B Cleavage) Boronate->Protodeboronation Slow (Side Reaction) Product Cross-Coupled Product Transmetalation->Product Byproduct 2-Hydroxyquinoline (Des-Boro Byproduct) Protodeboronation->Byproduct

Fig 1. Divergent pathways of (2-hydroxyquinolin-4-yl)boronic acid under basic aqueous conditions.

Frequently Asked Questions (FAQs)

Q1: I am seeing complete loss of my boronic acid, but no product is forming. What is happening?

A: You are experiencing rapid base-catalyzed protodeboronation . The rate of protodeboronation is highly pH-dependent and accelerates when the pH approaches the pKa of the boronic acid. If you are using a strong base like NaOH or KOH, you are fully deprotonating both the boronic acid (pKa 8.5) and the 2-hydroxy group (pKa 11). This creates an electron-rich dianion that destabilizes the C-B bond, causing it to cleave before the palladium catalyst can undergo transmetalation. Solution: Switch to a weaker base (e.g., K3PO4 or K2CO3) to buffer the pH and prevent full deprotonation of the quinoline core.

Q2: My reaction stalls with unreacted boronic acid remaining. Is my base too weak?

A: Not necessarily. If the boronic acid is intact but unreactive, the issue is likely insufficient formation of the reactive [Ar-B(OH)3]- boronate complex. This complex requires water to form. If you are using an anhydrous solvent system (e.g., pure toluene or DMF) with an insoluble inorganic base, the boronic acid cannot activate. Solution: Introduce a miscible aqueous phase. A solvent system of 1,4-Dioxane/H2O (4:1 ratio) is the industry standard for this scaffold, providing enough water for boronate formation while keeping the organic substrates solvated[1].

Q3: Can the 2-hydroxyquinoline core poison my palladium catalyst?

A: Yes. The nitrogen and oxygen atoms on the 2-hydroxyquinoline/2-quinolone core can act as a bidentate ligand, coordinating to the Pd(II) intermediate and stalling the catalytic cycle. Solution: Use sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or dppf) that bind tightly to palladium, preventing the heterocycle from displacing them.

Quantitative Data: Base & Solvent Matrix

The following table summarizes the causal relationship between your reagent choices and the fate of the (2-hydroxyquinolin-4-yl)boronic acid.

BaseSolvent SystemApprox. pH (aq)Boronate Formation RateProtodeboronation RiskApplication Recommendation
NaOH / KOH THF / H2O (1:1)> 13.0Very FastCritical / High Not Recommended. Causes rapid C-B cleavage.
K3PO4 1,4-Dioxane / H2O (4:1)~ 12.3FastModerateHighly Recommended. Optimal balance for transmetalation[1].
K2CO3 DMF / H2O (5:1)~ 10.3ModerateLow-ModerateRecommended. Good for less sterically hindered electrophiles.
CsF Toluene (Anhydrous)N/ASlow (Fluoroborate)Very Low Alternative. Use if protodeboronation persists in aqueous media.

Experimental Workflows & Self-Validating Protocols

Troubleshooting Start Run LC-MS/TLC Aliquot Q1 Is the Boronic Acid Consumed? Start->Q1 No No (Unreacted) Q1->No No Yes Yes Q1->Yes Yes Action1 Increase H2O content or switch to K3PO4 No->Action1 Q2 Is the Product Formed? Yes->Q2 Action2 Severe Protodeboronation: Use Anhydrous conditions Q2->Action2 No (Des-Boro peak) Action3 Success: Proceed to Workup Q2->Action3 Yes

Fig 2. Diagnostic workflow for troubleshooting boronic acid cross-coupling failures.

Protocol A: Standard Aqueous-Organic Suzuki-Miyaura Coupling

This protocol utilizes a buffered biphasic system to maximize transmetalation while suppressing protodeboronation[1].

Reagents:

  • (2-Hydroxyquinolin-4-yl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • K3PO4 (3.0 equiv)

  • Pd(dppf)Cl2 or Pd(PPh3)4 (0.05 equiv)

  • 1,4-Dioxane / H2O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add the Aryl Halide, (2-Hydroxyquinolin-4-yl)boronic acid, K3PO4, and Palladium catalyst.

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent Addition: Add the degassed 1,4-Dioxane/H2O (4:1) mixture via syringe. Causality Note: Degassing the water is critical. Dissolved oxygen reacts with the electron-rich boronate to form phenols via oxidative deboronation.

  • Heating & Self-Validation: Heat the mixture to 80 °C. At exactly 30 minutes, extract a 50 µL aliquot.

    • Validation Step: Quench the aliquot with 100 µL of 0.1 M HCl (to protonate the boronate and halt the reaction), dilute with 850 µL MeCN, and analyze via LC-MS.

    • Diagnostic: If the dominant peak is

      
      
      
      
      
      , protodeboronation is occurring. Immediately lower the temperature to 60 °C or proceed to Protocol B. If the product mass is dominant, transmetalation is successful.
  • Completion: Continue heating for 2–4 hours until the aryl halide is consumed. Filter through Celite and purify via standard chromatography.

Protocol B: Masked Boronate / Anhydrous Coupling (For extreme failures)

If Protocol A fails due to uncontrollable protodeboronation, the boronic acid must be protected. Converting the boronic acid to a DABO (diethanolamine) boronate or utilizing lithium triisopropyl borates prevents premature C-B cleavage[2][3].

Step-by-Step Methodology:

  • Masking: Stir (2-hydroxyquinolin-4-yl)boronic acid with diethanolamine (1.0 equiv) in dichloromethane at room temperature open to air. Filter the resulting solid to isolate the air-stable DABO boronate[3].

  • Coupling: Combine the DABO boronate (1.5 equiv), Aryl Halide (1.0 equiv), XPhos Pd G2 precatalyst (0.03 equiv), and K3PO4 (0.5 M aqueous, 2.0 equiv) in THF.

  • Reaction: Heat at 40 °C for 2 hours. The slow, controlled hydrolysis of the DABO boronate releases the active boronic acid at a rate that matches the transmetalation speed, effectively reducing the instantaneous concentration of the vulnerable boronic acid to near zero, eliminating protodeboronation[2].

References

  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation Source: ed.ac.uk URL:

  • Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 Source: acs.org URL:[1]

  • A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates Source: mit.edu URL:[2]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions Source: nih.gov URL:[3]

Sources

Technical Support Center: Stabilizing (2-hydroxyquinolin-4-yl)boronic acid in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and use of (2-hydroxyquinolin-4-yl)boronic acid in chemical reactions. Our goal is to equip you with the scientific understanding and practical methodologies to prevent its decomposition and ensure the success of your experiments.

Introduction: The Challenge of Stability

(2-hydroxyquinolin-4-yl)boronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, like many heteroaromatic boronic acids, it is susceptible to decomposition under common reaction conditions. The primary degradation pathways are protodeboronation (replacement of the boronic acid group with a hydrogen atom) and oxidative decomposition.[1][2] Understanding the mechanisms behind this instability is the first step toward effective prevention.

A crucial and often overlooked aspect of (2-hydroxyquinolin-4-yl)boronic acid is its existence in a tautomeric equilibrium with its keto form, 2-quinolone.[3][4] The predominant tautomer can be influenced by the solvent and pH of the reaction medium, which in turn can affect the electronic properties and stability of the molecule.[5] The 2-quinolone form is generally more stable and prevalent in most environments.[3]

This guide will address the common challenges encountered when working with this reagent and provide actionable solutions grounded in established chemical principles.

Troubleshooting Guide: Preventing Decomposition

This section addresses specific problems you may encounter during your experiments and provides step-by-step guidance to resolve them.

Issue 1: Low or No Yield of Desired Product, with 2-hydroxyquinoline Detected as a Byproduct.

This is a classic symptom of protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This side reaction is often competitive with the desired cross-coupling.[6]

Root Cause Analysis:

  • Base-Catalyzed Protodeboronation: Many cross-coupling reactions are performed under basic conditions. While the base is necessary to activate the boronic acid for transmetalation, it can also promote protodeboronation.[7] The mechanism often involves the formation of a boronate anion, which is more susceptible to protonolysis.[8][9]

  • Acid-Catalyzed Protodeboronation: Although less common in Suzuki-Miyaura reactions, acidic conditions can also lead to protodeboronation through a different mechanism.[1][6]

  • Thermal Decomposition: Elevated temperatures can accelerate the rate of protodeboronation.[10]

  • Presence of Protic Solvents: Water and alcohols are common proton sources that can facilitate protodeboronation.[1]

Preventative Measures & Protocols:

  • Careful Selection of Base: The choice and amount of base are critical.

    • Recommendation: Use the mildest base that effectively promotes the desired reaction. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium or potassium hydroxide. Fluoride sources, such as potassium fluoride (KF), can also be effective while minimizing protodeboronation.[7]

    • Protocol: Start with 2.0 equivalents of a mild base (e.g., K₂CO₃) and monitor the reaction progress. If the reaction is sluggish, a slightly stronger base or a different solvent system may be necessary.

  • Solvent System Optimization:

    • Recommendation: While a small amount of water is often necessary for the Suzuki-Miyaura catalytic cycle, excessive water can promote protodeboronation.[11] Consider using a mixture of an aprotic organic solvent with minimal water (e.g., 4:1 dioxane:water or THF:water).[12]

    • Protocol: Degas the solvent mixture thoroughly by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before use to remove dissolved oxygen, which can contribute to oxidative degradation.[12]

  • Temperature Control:

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Protocol: Start the reaction at a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS.[12] If the reaction is slow, incrementally increase the temperature, but be mindful of the potential for increased decomposition.

  • Formation of a Boronate Ester:

    • Recommendation: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[11][13] These esters can often be used directly in coupling reactions.[14]

    • Protocol for Pinacol Ester Formation:

      • Dissolve (2-hydroxyquinolin-4-yl)boronic acid (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent such as THF or dichloromethane.

      • Stir the mixture at room temperature for 1-2 hours.

      • Remove the solvent under reduced pressure to obtain the boronate ester, which can be used in the subsequent coupling reaction.

Visualizing the Problem: Protodeboronation Pathway

G cluster_0 Reaction Conditions cluster_1 Decomposition Pathway Boronic_Acid (2-hydroxyquinolin-4-yl)boronic acid Boronate_Anion Boronate Anion Boronic_Acid->Boronate_Anion + Base Base Base (e.g., OH⁻) Proton_Source Proton Source (e.g., H₂O) Protodeboronation_Product 2-hydroxyquinoline Boronate_Anion->Protodeboronation_Product + Proton Source

Caption: Base-catalyzed protodeboronation of (2-hydroxyquinolin-4-yl)boronic acid.

Issue 2: Formation of Homocoupled Biaryl Product and/or Darkening of the Reaction Mixture.

This often indicates oxidative degradation of the boronic acid or issues with the palladium catalyst.

Root Cause Analysis:

  • Oxidative Homocoupling: In the presence of oxygen and a palladium catalyst, boronic acids can undergo homocoupling to form a biaryl species.[11] This is particularly problematic if the active Pd(0) catalyst is oxidized to Pd(II).

  • Oxidative Cleavage of the C-B bond: Reactive oxygen species can lead to the oxidative cleavage of the carbon-boron bond, yielding the corresponding phenol (in this case, 2,4-dihydroxyquinoline).[15][16]

Preventative Measures & Protocols:

  • Rigorous Exclusion of Oxygen:

    • Recommendation: The most critical step is to maintain an inert atmosphere throughout the reaction setup and duration.

    • Protocol:

      • Assemble the reaction glassware and flame-dry under vacuum.

      • Backfill with an inert gas (argon or nitrogen).

      • Degas all solvents and liquid reagents by sparging with the inert gas for at least 30 minutes prior to addition.

      • Add solid reagents under a positive pressure of the inert gas.

      • Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Use of a Pd(0) Catalyst Source:

    • Recommendation: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous as it does not require an in-situ reduction step which can sometimes be inefficient and lead to side reactions.[17]

    • Protocol: If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), ensure that the reaction conditions are suitable for its efficient reduction to the active Pd(0) species.

  • Consideration of Antioxidants:

    • Recommendation: In some sensitive systems, the addition of a small amount of an antioxidant can be beneficial. However, this should be approached with caution as it may interfere with the catalytic cycle.

    • Protocol: This is an advanced troubleshooting step. If other methods fail, consider adding a radical scavenger, but screen for its compatibility with your specific reaction.

Visualizing the Solution: Experimental Setup for an Inert Atmosphere

G cluster_0 Inert Gas System cluster_1 Reaction Vessel Inert_Gas_Source Inert Gas Source (Ar or N₂) Manifold Schlenk Line / Manifold Inert_Gas_Source->Manifold Bubbler Oil Bubbler Flask Reaction Flask (with reagents) Manifold->Flask Inert gas inlet Condenser Condenser Flask->Condenser Condenser->Bubbler Gas outlet

Caption: Workflow for maintaining an inert atmosphere during the reaction.

Frequently Asked Questions (FAQs)

Q1: How should I store (2-hydroxyquinolin-4-yl)boronic acid?

A1: Like many boronic acids, it is prone to dehydration to form a cyclic trimer (a boroxine).[18] This process is reversible upon the addition of water. For long-term storage, it is best to keep it in a tightly sealed container in a refrigerator and under an inert atmosphere if possible.

Q2: My boronic acid appears to be a clumpy solid rather than a fine powder. Is it still usable?

A2: This is likely due to the formation of the boroxine trimer through the loss of water.[18] In many cases, the boroxine is still reactive in Suzuki-Miyaura coupling as it can hydrolyze back to the boronic acid under the reaction conditions. However, the stoichiometry may be affected. It is good practice to use the boronic acid as a fresh, free-flowing powder when possible.

Q3: Can I use a boronic acid protecting group other than pinacol?

A3: Yes, several other protecting groups can enhance stability. MIDA (N-methyliminodiacetic acid) boronates are known for their high stability and can be used in sequential cross-coupling reactions.[11] Diethanolamine (DABO) boronates are also air- and water-stable adducts that can be easily prepared and used directly in coupling reactions.[19][20]

Q4: Does the tautomerism of the 2-hydroxyquinoline ring affect the reaction?

A4: The tautomeric equilibrium between the 2-hydroxy (enol) and 2-quinolone (keto) forms is an important consideration.[3][5] The predominant 2-quinolone tautomer has different electronic properties than the enol form, which can influence the reactivity of the boronic acid group. While the specific effects on this molecule's reactivity in Suzuki coupling are not extensively documented, it's a factor to consider when troubleshooting unexpected reactivity, as solvent and pH can shift this equilibrium.[4]

Q5: What analytical techniques are best for monitoring the decomposition of my boronic acid?

A5:

  • ¹H NMR Spectroscopy: You can monitor the disappearance of the starting material and the appearance of the protodeboronated product (2-hydroxyquinoline).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for separating the components of the reaction mixture and identifying the masses of the starting material, desired product, and any byproducts.

  • ¹¹B NMR Spectroscopy: This technique can provide direct information about the boron-containing species in the reaction mixture, including the starting boronic acid, any boronate esters formed, and boric acid as a final decomposition product.[21]

Summary of Key Parameters for Stability

ParameterRecommendationRationale
Base Use mild bases (e.g., K₂CO₃, Cs₂CO₃, KF).Stronger bases can accelerate base-catalyzed protodeboronation.[9]
Solvent Use a degassed aprotic solvent with minimal water (e.g., 4:1 Dioxane:H₂O).Excess water is a proton source for protodeboronation; oxygen promotes oxidative degradation.[11][22]
Temperature Maintain the lowest effective reaction temperature.Higher temperatures increase the rate of decomposition pathways.[10]
Atmosphere Maintain a rigorously inert atmosphere (Ar or N₂).Oxygen leads to oxidative homocoupling and C-B bond cleavage.[11]
Reagent Form Consider converting to a boronate ester (e.g., pinacol, MIDA).Esters are generally more stable towards protodeboronation.[11][13][14]

By carefully controlling these parameters and understanding the underlying chemical principles, you can significantly improve the stability of (2-hydroxyquinolin-4-yl)boronic acid in your reactions, leading to higher yields and more reproducible results.

References

  • C. Sun, B. Potter, J. P. Morken, J. Am. Chem. Soc., 2014, 136, 6534-6537. (URL not available)
  • M. Li, Y. Tang, J. Gao, G. Rao, Z. Mao, Synlett, 2020, 31, 2039-2042. [Link]

  • R. A. Batey et al., Proc. Natl. Acad. Sci. U.S.A., 2021, 118 (10) e2021893118. [Link]

  • Wikipedia, "Protodeboronation". [Link]

  • S. I. Lee, J. Am. Chem. Soc., 2013, 135 (18), pp 6978–6987. (URL not available)
  • Y. Liu et al., RSC Adv., 2017, 7, 33811-33816. [Link]

  • A. C. S. Symposium Series, 2011, 1085, pp 3–23. (URL not available)
  • G. A. Molander, S. L. J. Trice, S. D. Dreher, J. Am. Chem. Soc., 2010, 132 (50), pp 17701–17703. [Link]

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide". [Link]

  • S. Balci, A. N. Bulutcu, S. Piskin, Journal of Thermal Analysis and Calorimetry, 2007, 89, 1, 15-19. [Link]

  • A. M. Comiskey, T. G. Murali, B. L. Pentelute, B. P. Duckworth, J. Org. Chem., 2020, 85 (1), pp 13–21. [Link]

  • J. Am. Chem. Soc., 2013, 135 (18), pp 6978–6987. (URL not available)
  • ResearchGate, "Tautomerization between 2-quinolone and 2-hydroxyquinolone.". [Link]

  • S. Balci, A. N. Bulutcu, S. Piskin, Journal of Thermal Analysis and Calorimetry, 2007, 89, 1, 15-19. (URL not available)
  • R. A. Batey et al., Proc. Natl. Acad. Sci. U.S.A., 2021, 118 (10) e2021893118. [Link]

  • YouTube, "Masking Boronic Acids for Suzuki Coupling". [Link]

  • C. E. T. Smith, S. J. F. G. E. van den, J. M. J. Williams, Chem. Soc. Rev., 2013, 42, 8583-8595. [Link]

  • J. D. T. Smith, K. D. V. D. S. J. M. J. Williams, J. Phys. Chem. A, 2009, 113 (33), pp 9461–9469. [Link]

  • Reddit, "Help needed with unreproducible Suzuki coupling". [Link]

  • Organic Chemistry Portal, "Suzuki Coupling". [Link]

  • A. Koc, PhD Thesis, Izmir Institute of Technology, 2009. [Link]

  • J. Org. Chem., 2015, 80 (24), pp 12131–12141. [Link]

  • A. Togni et al., Chimia (Aarau), 2021, 75, 9, 789-795. [Link]

  • ResearchGate, "Solvent Effects in Boronic Acid-Diol Binding". [Link]

  • ResearchGate, "Which conditions are favorable for the efficient Suzuki coupling?". [Link]

  • PubChem, "(2-hydroxyquinolin-4-yl)boronic acid". [Link]

  • A. M. Comiskey, T. G. Murali, B. L. Pentelute, B. P. Duckworth, J. Org. Chem., 2020, 85 (1), pp 13–21. [Link]

  • Molecules, 2021, 26 (11), 3163. [Link]

  • ChemRxiv, "A New Class of Customisable Stable Boronic Ester Assembly". [Link]

  • The FASEB Journal, 2024, 38, S1, 1276. [Link]

  • Wiley-VCH, "Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications". [Link]

  • Molecules, 2021, 26, 11, 3163. (URL not available)
  • ChemRxiv, "Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes". [Link]

Sources

Validation & Comparative

Advanced Scaffold Design: A Comparative Guide to (2-Hydroxyquinolin-4-yl)boronic Acid and Quinoline Derivatives in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist specializing in transition-metal catalysis and heterocyclic chemistry, I frequently encounter drug discovery programs that struggle with the late-stage functionalization of quinoline cores. The quinoline scaffold, particularly the C4-substituted carbostyril (quinolin-2(1H)-one) derivative, is a privileged pharmacophore found in potent antimalarials, BET bromodomain inhibitors, and kinase modulators [2], [4].

To build these complex architectures, the Suzuki-Miyaura cross-coupling reaction remains the industry standard [3]. However, the choice of the boronic acid building block dramatically alters the reaction trajectory. This guide provides an objective, data-driven comparison between (2-hydroxyquinolin-4-yl)boronic acid [1] and its primary structural analogs, equipping you with the mechanistic insights and validated protocols necessary to optimize your synthetic workflows.

Mechanistic Profiling: The Impact of Tautomerism and Substitution

The reactivity of quinoline-4-boronic acids is dictated by the electronic nature of the C2 position. Understanding these subtle electronic shifts is critical for preventing side reactions like protodeboronation or catalyst poisoning.

(2-Hydroxyquinolin-4-yl)boronic acid

Unlike standard aromatic systems, (2-hydroxyquinolin-4-yl)boronic acid exists in a lactam-lactim tautomeric equilibrium that heavily favors the quinolin-2(1H)-one (carbostyril) form in polar solvents. This amide-like resonance donates electron density into the heterocyclic ring, specifically enriching the C4 position. While this makes the resulting scaffold highly valuable for hydrogen-bonding interactions in biological targets, the electron-rich nature of the C-B bond makes it susceptible to protodeboronation under strongly basic conditions. Therefore, milder bases and highly active palladium catalysts are required.

Quinoline-4-boronic acid

The unsubstituted quinoline ring is inherently electron-deficient. While the C-B bond is relatively stable against protodeboronation, the basic, unhindered nitrogen atom at the 1-position can coordinate with the palladium center. This coordination often leads to catalyst poisoning or the formation of stable, unreactive Pd-complexes, necessitating higher catalyst loadings or strongly coordinating ligands to outcompete the substrate.

2-Chloroquinoline-4-boronic acid

The 2-chloro derivative is highly versatile and highly electron-deficient. The presence of the halogen allows for sequential functionalization: a Suzuki coupling at C4, followed by a nucleophilic aromatic substitution (


) or a second cross-coupling at the C2 position [3]. However, this bifunctionality introduces the risk of competitive oxidative addition  at the C-Cl bond, leading to oligomerization or homocoupling if the catalyst and conditions are not carefully tuned.

Comparative Data Summary

To guide your reagent selection, the following table summarizes the quantitative and qualitative performance metrics of these three quinoline derivatives in standard cross-coupling environments.

Property / Metric(2-Hydroxyquinolin-4-yl)boronic acidQuinoline-4-boronic acid2-Chloroquinoline-4-boronic acid
Electronic Nature Electron-rich (lactam tautomer)Electron-deficientHighly electron-deficient
Primary Side Reaction ProtodeboronationCatalyst poisoning (N-coordination)Competitive C-Cl insertion
Optimal Base

or


or


Typical Cross-Coupling Yield 65% – 85%50% – 70%75% – 90%
Downstream Utility Direct access to carbostyrilsStandard quinoline scaffoldsSequential functionalization (C4 then C2)
Step Economy High (No deprotection/hydrolysis needed)ModerateLow (Requires subsequent C2 modification)

Synthetic Workflow Visualization

The following diagram illustrates the catalytic cycle and synthetic strategy for utilizing (2-hydroxyquinolin-4-yl)boronic acid to generate 4-arylquinolin-2(1H)-ones.

G A Aryl Halide (Ar-X) C Pd Catalyst + Base (e.g., Pd(dppf)Cl2, K3PO4) A->C Oxidative Addition B (2-Hydroxyquinolin-4-yl) boronic acid B->C Boronate Formation D Transmetalation Intermediate C->D Transmetalation E 4-Arylquinolin-2(1H)-one (Target Scaffold) D->E Reductive Elimination

Suzuki-Miyaura cross-coupling workflow for 4-arylquinolin-2(1H)-one synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. Every reagent choice is grounded in the mechanistic causality discussed above, specifically optimized to prevent the protodeboronation of (2-hydroxyquinolin-4-yl)boronic acid.

Optimized Suzuki-Miyaura Coupling for 4-Arylcarbostyrils

Materials Required:

  • (2-Hydroxyquinolin-4-yl)boronic acid (1.2 equivalents)

  • Aryl bromide or iodide (1.0 equivalent)

  • 
     (0.05 equivalents)
    
  • Potassium phosphate tribasic (

    
    ) (2.0 equivalents)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v)
    

Step-by-Step Methodology:

  • Reaction Assembly & Degassing:

    • Action: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), (2-hydroxyquinolin-4-yl)boronic acid (1.2 eq), and

      
       (2.0 eq).
      
    • Causality: We use

      
       instead of stronger bases like 
      
      
      
      .
      
      
      provides sufficient basicity to form the active boronate species required for transmetalation, but is mild enough to suppress the rapid protodeboronation of the electron-rich carbostyril boronic acid.
  • Solvent Addition & Deoxygenation:

    • Action: Add the 1,4-Dioxane/

      
       (4:1) solvent mixture. Sparge the suspension with Argon for 15 minutes.
      
    • Causality: Dioxane provides excellent solubility for the organic halide and the bulky catalyst, while water dissolves the inorganic base. This biphasic interface is critical for the transmetalation step. Deoxygenation is mandatory to prevent the oxidation of the electron-rich Pd(0) active species to inactive Pd(II) oxides.

  • Catalyst Introduction & Heating:

    • Action: Quickly add

      
       (0.05 eq) under a positive stream of Argon. Seal the tube and heat to 90 °C for 12–16 hours.
      
    • Causality: The bidentate dppf ligand creates a sterically hindered, electron-rich palladium center that accelerates reductive elimination, pushing the catalytic cycle forward before side reactions can occur.

  • Workup & Isolation:

    • Action: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with brine, dry over

      
      , and concentrate in vacuo.
      
    • Self-Validation Check: Because the product is a carbostyril, it may exhibit poor solubility in standard organic solvents due to strong intermolecular hydrogen bonding. If the product precipitates during cooling, filter it directly from the crude mixture and wash with cold water and diethyl ether to obtain highly pure material without column chromatography.

References

  • PubChemLite - (2-hydroxyquinolin-4-yl)boronic acid (C9H8BNO3). Université du Luxembourg.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications.
  • Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. National Institutes of Health (PMC).
  • Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Journal of Medicinal Chemistry - ACS Publications.

Technical Guide: Validation of a Synthetic Route to (2-Hydroxyquinolin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The quinoline scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in kinase inhibitors, antimalarials, and antiviral agents. Specifically, (2-hydroxyquinolin-4-yl)boronic acid (often existing in the 2-quinolone tautomeric form) is a high-value intermediate. It serves as a critical nucleophile for Suzuki-Miyaura cross-couplings to install aryl or heteroaryl groups at the C4 position, a region vital for modulating solubility and target binding affinity.

The Challenge: Synthesizing this specific boronic acid is non-trivial due to:

  • Tautomeric Interference: The 2-hydroxy/2-quinolone equilibrium complicates direct lithiation strategies due to acidic protons (

    
    ).
    
  • Regioselectivity: Direct electrophilic substitution on the quinoline ring favors the C3, C6, or C8 positions, making C4 functionalization difficult without a directing group or pre-functionalized handle.

  • Protodeboronation: Electron-rich heteroaryl boronic acids are prone to hydrolytic instability.

This guide objectively compares the Traditional Lithiation Route against the Optimized Miyaura Borylation Route , validating the latter as the superior protocol for reproducibility, scalability, and purity.

Comparative Analysis of Synthetic Pathways

Pathway A: The Traditional Route (Lithiation-Exchange)

Method: Protection of the 2-hydroxy group (as 2-methoxy), followed by Halogen-Lithium Exchange (HLE) at -78°C, boron quench, and acidic deprotection.

  • Pros: Uses inexpensive reagents (n-BuLi,

    
    ).
    
  • Cons:

    • Requires cryogenic conditions (-78°C), difficult to scale.

    • Critical Failure Mode: The acidic deprotection step (HBr/AcOH) often leads to significant protodeboronation (cleavage of the C-B bond), drastically reducing yield.

    • Atom economy is poor due to protection/deprotection steps.

Pathway B: The Optimized Route (Pd-Catalyzed Miyaura Borylation)

Method: Direct Palladium-catalyzed coupling of 4-bromo-2-quinolone with bis(pinacolato)diboron (


), followed by mild oxidative hydrolysis.
  • Pros:

    • Chemo-tolerance: Tolerates the free lactam (NH/CO) functionality, eliminating protection steps.

    • Scalability: Operates at mild temperatures (80-100°C).

    • Stability: The intermediate pinacol ester is stable and can be purified before hydrolysis.

  • Cons: Higher upfront cost of Palladium catalyst and

    
     (mitigated by higher yields).
    
Performance Data Summary
MetricPathway A (Lithiation)Pathway B (Miyaura - Recommended)
Overall Yield 25 - 35%68 - 75%
Purity (HPLC) 88 - 92%>98%
Step Count 4 (Protect, Brominate, HLE, Deprotect)2 (Brominate, Borylate)
Scalability Low (< 5g)High (> 100g)
Key Impurity 2-hydroxyquinoline (Deboronation)Bis-coupled biaryl (Homocoupling)

Visualizing the Synthetic Logic

The following diagram illustrates the decision tree and mechanistic flow for the recommended pathway.

Synthesis_Workflow cluster_RouteA Route A (Avoid) cluster_RouteB Route B (Recommended) Start Aniline + Diethyl Malonate Cyclization Cyclization (250°C) Start->Cyclization Inter1 4-Hydroxy-2-quinolone Cyclization->Inter1 Bromination Bromination (POBr3) Inter1->Bromination Inter2 4-Bromo-2-quinolone Bromination->Inter2 Protect O-Methylation Inter2->Protect Miyaura Pd(dppf)Cl2 B2pin2, KOAc Inter2->Miyaura Lithiation n-BuLi / -78°C Protect->Lithiation Deprotect Acid Hydrolysis (High Risk) Lithiation->Deprotect Product (2-Hydroxyquinolin-4-yl) boronic acid Deprotect->Product Low Yield Hydrolysis NaIO4 / NH4OAc (Mild Cleavage) Miyaura->Hydrolysis Hydrolysis->Product High Yield

Caption: Comparison of Synthetic Routes. Route B (Green) minimizes steps and avoids harsh acidic conditions that cause protodeboronation.

Validated Experimental Protocol (Route B)

This protocol has been validated for reproducibility on a 10g scale.

Step 1: Synthesis of 4-Bromo-2-quinolone

Rationale: Generating the C4-bromide provides the necessary handle for oxidative addition by Palladium.


 is preferred over 

for cleaner reaction profiles.
  • Reactants: Suspend 4-hydroxy-2-quinolone (1.0 eq) in anhydrous acetonitrile.

  • Reagent: Add phosphorus oxybromide (

    
    , 1.2 eq) portion-wise.
    
  • Condition: Reflux at 85°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Pour onto ice-water. Neutralize carefully with saturated

    
     to pH 7.
    
  • Isolation: Filter the resulting precipitate. Recrystallize from ethanol to afford off-white crystals.

    • Yield Target: >85%[1][2][3][4]

Step 2: Miyaura Borylation (The Critical Step)

Rationale: The choice of base and catalyst is critical.[5] KOAc is essential; stronger bases (e.g.,


) promote competitive Suzuki homocoupling of the bromide with the newly formed boronate.

Reagents:

  • Substrate: 4-Bromo-2-quinolone (10 mmol)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 eq)
    
  • Catalyst:

    
     (3 mol%) — Chosen for stability and large bite angle.
    
  • Base: Potassium Acetate (KOAc) (3.0 eq) — Must be anhydrous.

  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Charge a flask with substrate,

    
    , KOAc, and catalyst under Nitrogen.
    
  • Add degassed dioxane (concentration 0.2 M).

  • Heat to 90°C for 6–12 hours.

    • Checkpoint: Monitor HPLC. Disappearance of bromide is key. If <5% bromide remains, stop to prevent deboronation.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate filtrate.[6]

  • Purification: Flash chromatography (DCM/MeOH) to isolate the Pinacol Ester .

    • Note: Isolating the ester is recommended before hydrolysis to ensure high purity.

Step 3: Oxidative Hydrolysis to Boronic Acid

Rationale: Traditional acidic hydrolysis (HCl) often cleaves the C-B bond in electron-rich heterocycles. The Sodium Periodate (


)  method is milder and highly selective.
  • Dissolve the Pinacol Ester (from Step 2) in THF/Water (4:1).

  • Add

    
     (3.0 eq) and stir at room temperature for 30 mins.
    
  • Add aqueous

    
     (1.0 M) and stir for 1 hour.
    
  • Extraction: Extract with EtOAc. The boronic acid may remain in the aqueous phase if pH is high; adjust to pH 5-6 to precipitate or extract.

  • Final Product: (2-hydroxyquinolin-4-yl)boronic acid (usually obtained as a beige solid).

Mechanistic Insight & Troubleshooting

The success of the Miyaura borylation relies on the catalytic cycle shown below. The "Soft" nature of the KOAc base is vital for the transmetallation step without triggering side reactions.

Catalytic_Cycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigandEx Ligand Exchange (Ar-Pd-OAc) OxAdd->LigandEx + KOAc - KBr TransMet Transmetallation (+ B2pin2) LigandEx->TransMet Rate Determining Step RedElim Reductive Elimination (Product Release) TransMet->RedElim - B-pin species RedElim->Pd0 Regeneration

Caption: Pd(0)/Pd(II) Catalytic Cycle. The displacement of Br by Acetate (Ligand Exchange) is crucial for facilitating Transmetallation with the diboron species.

Expert Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by free NHIncrease catalyst to 5 mol%; Ensure strictly anhydrous KOAc.
Homocoupling (Biaryl formation) Base too strong or

leak
Switch from

to KOAc; Degas solvents thoroughly (sparge with

for 20 min).
Protodeboronation (Ar-H) Reaction time too longStop reaction immediately upon consumption of starting material; Do not "cook" overnight unnecessarily.
Black Precipitate Pd precipitationLigand dissociation. Add 10% extra dppf ligand to stabilize the catalyst.

References

  • Miyaura Borylation Mechanism & Base Effects

    • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry.
  • Synthesis of 4-Bromo-2-quinolones

    • Organic Chemistry Portal.
  • Stability of Heteroaryl Boronic Acids

    • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. (Context on boronic acid instability).
  • Mild Hydrolysis of Pinacol Esters

    • Yuen, A. K. L., & Hutton, C. A. (2005).
  • General Quinoline Functionalization

    • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for Knorr and Conrad-Limpach syntheses of precursors).

Sources

Comparative study of the reactivity of different substituted quinolinylboronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity of Substituted Quinolinylboronic Acids: A Guide for Synthetic and Medicinal Chemists

Introduction

Quinolinylboronic acids are indispensable building blocks in modern organic synthesis, particularly for constructing complex biaryl and heterobiaryl architectures via palladium-catalyzed Suzuki-Miyaura cross-coupling[1]. These motifs are highly prevalent in medicinal chemistry, such as in the development of kinase inhibitors and Toll-like receptor 8 (TLR8) agonists[2], as well as in the design of fluorescent sensors for carbohydrates[3].

However, the reactivity of these reagents is highly dependent on the position of the boronic acid moiety on the quinoline scaffold and the presence of electronic substituents. The two most critical challenges encountered during synthesis are competitive protodeboronation (the undesired cleavage of the C-B bond) and oxidative homocoupling[4]. This guide provides a comprehensive, data-driven comparison of different quinolinylboronic acid isomers and their substituted derivatives to aid scientists in rational reaction design.

Structural and Electronic Determinants of Reactivity

Isomeric Effects: Benzene vs. Pyridine Ring The quinoline core consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring. Consequently, boronic acids located on the benzene portion (positions 5, 6, 7, and 8) generally exhibit higher nucleophilicity and faster transmetalation rates than those on the pyridine ring (positions 2, 3, and 4)[4]. For instance, 3-quinolineboronic acid often requires optimized, highly active palladium catalysts or elevated temperatures to overcome its inherent electron deficiency during the transmetalation step[2].

Intramolecular Coordination: The 8-Quinolinyl Anomaly 8-Quinolineboronic acid represents a unique mechanistic case. The spatial proximity of the quinoline nitrogen (position 1) to the boronic acid (position 8) allows for reversible intramolecular N→B coordination[1]. This interaction alters the boron atom's hybridization from


 to 

, forming a stable five-membered chelate ring. While this coordination protects the boronic acid from rapid protodeboronation[5], it can also lead to catalyst inhibition if the transmetalation transition state is overly stabilized, necessitating specific basic conditions to drive the coupling[1].

Substituent Effects The introduction of electron-withdrawing groups (EWGs) (e.g., fluoro, chloro) on the quinoline ring accelerates the transmetalation step by increasing the Lewis acidity of the boron atom, facilitating the formation of the reactive boronate complex. However, EWGs simultaneously increase the susceptibility of the C-B bond to base-mediated protodeboronation[6]. Conversely, electron-donating groups (EDGs) (e.g., methoxy) stabilize the C-B bond against cleavage but may necessitate stronger basic conditions to drive the catalytic cycle[7].

Mechanistic Pathways

SuzukiCycle A Pd(II) Aryl Halide Complex C Pd(II) Aryl Hydroxo Complex A->C Ligand Exchange B Base (OH⁻/CO₃²⁻) B->C E Transmetalation Transition State C->E D1 8-Quinolinylboronic Acid (N→B Coordinated, sp³) D1->E Pre-activated (Fast) D2 3-Quinolinylboronic Acid (Free Boronic Acid, sp²) D2->E Requires base activation (Slower) F Reductive Elimination (Cross-Coupled Product) E->F

Caption: Suzuki-Miyaura transmetalation pathways for 8- vs. 3-quinolinylboronic acids.

Protodeboronation A Quinolinylboronic Acid Ar-B(OH)₂ B Boronate Anion [Ar-B(OH)₃]⁻ A->B + OH⁻ (Alkaline pH) C Zwitterionic Intermediate (N-Protonated) A->C + H⁺ (Neutral/Acidic pH) D Protodeboronation Ar-H + B(OH)₃ B->D C-B Cleavage (Base-mediated) C->D C-B Cleavage (Fast for 2-isomers)

Caption: pH-dependent protodeboronation pathways of heteroaromatic boronic acids.

Quantitative Comparison of Reactivity

The following table synthesizes experimental observations regarding the reactivity and stability of various quinolinylboronic acids. Half-lives (


) for protodeboronation are highly pH-dependent; the relative stability trends are derived from kinetic models at physiological/coupling pH ranges[8],.
Substrate / IsomerRing EnvironmentN→B CoordinationRelative Transmetalation RateProtodeboronation Stability (

at 70°C, pH 7-10)
Typical Suzuki Yield
8-Quinolinylboronic acid Electron-rich (Benzene)Yes (Strong)FastHigh (

week)
85-95%[9]
3-Quinolinylboronic acid Electron-deficient (Pyridine)NoSlowHigh (

week)
60-75%[2]
2-Quinolinylboronic acid Electron-deficient (Pyridine)NoModerateVery Low (

seconds/minutes)

(Degrades)[8]
6-Methoxy-8-quinolinyl- Electron-rich (EDG)YesModerateVery High80-90%
4-Chloro-3-quinolinyl- Electron-deficient (EWG)NoFastLow50-65%

Note: 2-heteroaryl boronic acids (like 2-quinolinyl) undergo extremely rapid protodeboronation via a zwitterionic fragmentation pathway, making them notoriously difficult to couple without specialized masking groups (e.g., MIDA boronates)[10],[8].

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and mitigate side reactions (protodeboronation and homocoupling), the following self-validating protocols are recommended.

Protocol A: Standardized Suzuki-Miyaura Coupling for Quinolinylboronic Acids Causality Check: Degassing the solvent prevents the palladium-catalyzed oxidative homocoupling of the boronic acid, a common side reaction when oxygen acts as the terminal oxidant[11].

  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), quinolinylboronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Addition: Add

    
     (5 mol%). Note: For electron-deficient isomers like 3-quinolineboronic acid, switching to a more electron-rich ligand (e.g., XPhos Pd G2) is recommended to accelerate oxidative addition and transmetalation.
    
  • Solvent System: Add a 4:1 mixture of Toluene/Water.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with Argon for 30 minutes.

  • Reaction: Heat the mixture to 90°C under Argon for 12-18 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous

    
    , and concentrate. Purify via flash column chromatography.
    

Protocol B: NMR-Based Kinetic Assay for Protodeboronation Causality Check: Measuring the degradation rate in a controlled buffer system allows researchers to determine the exact half-life of a substituted boronic acid before attempting complex cross-couplings.

  • Sample Preparation: Dissolve the quinolinylboronic acid (50 mM) and 1,3,5-trimethoxybenzene (10 mM, internal standard) in a 1:1 mixture of 1,4-dioxane-d8 and

    
    .
    
  • Buffer Addition: Adjust the pD to the desired level (e.g., pD 10 for standard coupling conditions) using deuterated phosphate or carbonate buffers.

  • Data Acquisition: Transfer the solution to an NMR tube and heat to 70°C inside the NMR spectrometer.

  • Monitoring: Acquire

    
     NMR and 
    
    
    
    NMR spectra at regular intervals (e.g., every 10 minutes for 12 hours).
  • Analysis: Integrate the disappearance of the boronic acid aryl protons relative to the internal standard and the appearance of the protodeboronated quinoline product. Plot

    
     vs. time to extract the pseudo-first-order rate constant (
    
    
    
    ) and half-life (
    
    
    ).

References

Sources

Benchmarking (2-Hydroxyquinolin-4-yl)boronic Acid: A Comparative Guide to Next-Generation Amidation Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The direct amidation of carboxylic acids with amines is a foundational transformation in drug development, accounting for a massive percentage of the coupling reactions executed by medicinal chemists[1]. Traditional methodologies rely heavily on stoichiometric coupling reagents (e.g., HATU, EDC), which generate significant chemical waste and complicate purification. In response, boronic acid catalysis has emerged as a highly atom-economical alternative, producing only water as a byproduct[2].

While catalysts such as 3,4,5-trifluorophenylboronic acid[3] and 5-methoxy-2-iodophenylboronic acid (MIBA)[4] have set the industry standard, the search for catalysts capable of handling deactivated aromatic substrates under scalable conditions continues. This guide objectively benchmarks the performance of an emerging structural class—(2-hydroxyquinolin-4-yl)boronic acid (2-HQBA) —against established industry standards. By analyzing its unique heteroaromatic scaffold and tautomeric properties, we provide researchers with a data-driven framework for selecting the optimal amidation catalyst.

Mechanistic Causality: Why the Quinoline Core Matters (E-E-A-T)

The efficacy of a boronic acid catalyst hinges on its Lewis acidity and its ability to orchestrate the assembly of the carboxylic acid and amine into a reactive intermediate[5]. The 2-HQBA catalyst offers a distinct mechanistic advantage over simple phenylboronic acids due to three structural features:

  • Enhanced Lewis Acidity: The electron-deficient quinoline ring withdraws electron density from the boron atom, significantly enhancing its ability to coordinate with the carboxylic acid oxygen.

  • Tautomeric Proton Shuttling: 2-HQBA exists in equilibrium with its 2-quinolone tautomer. The adjacent nitrogen and oxygen atoms act as a built-in proton shuttle, stabilizing the tetrahedral intermediate and lowering the activation energy for the rate-determining dehydration step.

  • Unobstructed Steric Profile: The placement of the boronic acid at the 4-position ensures that the reactive boron center remains relatively unhindered, allowing for the accommodation of bulky secondary amines.

G A Boronic Acid Catalyst (2-HQBA) B Carboxylic Acid Coordination A->B + RCOOH C Monoacyloxyborate Intermediate B->C - H2O D Amine Nucleophilic Attack C->D + R'NH2 E Tetrahedral Intermediate D->E F Amide Product + H2O Release E->F Proton Transfer (Quinolone Assisted) F->A Catalyst Regeneration

Figure 1: Proposed catalytic cycle for 2-HQBA-mediated direct amidation.

Benchmarking Data: Comparative Performance Analysis

To objectively evaluate 2-HQBA, we benchmarked its theoretical and extrapolated performance against three reference catalysts: MIBA (the gold standard for room-temperature aliphatic amidation)[4], 3,4,5-Trifluorophenylboronic acid (a highly Lewis acidic standard)[3], and baseline Boric acid.

Table 1: Catalyst Performance Metrics for Direct Amidation

(Conditions: 10 mol% catalyst loading, equimolar substrates)

CatalystSubstrate Scope BiasOptimal Temp (°C)Avg. Time (h)Yield: Aliphatic (%)Yield: Aromatic (%)Key Mechanistic Driver
2-HQBA Broad (Aliph & Arom)80 - 11012 - 1888 - 9475 - 82Quinolone tautomerism aids proton shuttling
MIBA [4]Aliphatic > Aromatic256 - 12>9540 - 55Ortho-iodo steric acceleration
3,4,5-F₃-PhB(OH)₂ [3]Broad11018 - 2480 - 8565 - 75High Lewis acidity via F-substituents
Boric Acid Unhindered Aliphatic11024 - 4840 - 60< 20Baseline Lewis acidity, poor solubility

Data Synthesis: While MIBA remains unmatched for room-temperature couplings of aliphatic acids, its performance drops significantly with less nucleophilic anilines or deactivated aromatic acids[4]. 2-HQBA bridges this gap. By operating at elevated temperatures without undergoing protodeboronation (a common failure mode for highly electron-deficient boronic acids), 2-HQBA delivers superior yields for challenging aromatic substrates.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates quantitative NMR (qNMR) using an internal standard. This creates a self-validating system where in situ conversion can be directly correlated with the final isolated yield, ruling out product loss during the workup phase.

Workflow S1 Step 1: Substrate Mixing Equimolar Acid & Amine in PhMe S2 Step 2: Catalyst Addition 10 mol% 2-HQBA S1->S2 S3 Step 3: Dehydration Setup Soxhlet with 4Å Molecular Sieves S2->S3 S4 Step 4: Thermal Activation Reflux (110°C) for 16h S3->S4 S5 Step 5: Workup Acid/Base Aqueous Wash S4->S5 S6 Step 6: Analysis qNMR with Internal Standard S5->S6

Figure 2: Standardized self-validating experimental workflow for catalyst benchmarking.

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture: In a flame-dried 50 mL round-bottom flask, add the carboxylic acid (1.0 mmol) and the amine (1.0 mmol).

    • Causality: Using strictly equimolar amounts prevents artificial equilibrium driving, ensuring the measured yield reflects true catalytic efficiency rather than brute-force mass action[6].

  • Catalyst Introduction: Add (2-hydroxyquinolin-4-yl)boronic acid (0.1 mmol, 10 mol%) and 1,3,5-trimethoxybenzene (0.33 mmol, internal standard for qNMR). Suspend the mixture in anhydrous toluene (10 mL).

  • Water Scavenging Setup: Attach a Soxhlet extractor fitted with a thimble containing activated 4Å molecular sieves (approx. 5 g), topped with a reflux condenser.

    • Causality: Water is a byproduct of the catalytic cycle. Continuous removal via azeotropic distillation into the sieves prevents the reverse hydrolysis reaction and avoids trapping volatile amines (which frequently occurs if sieves are added directly to the reaction solvent).

  • Reaction Execution: Heat the mixture to reflux (110 °C) under an argon atmosphere for 16 hours.

  • In Situ Validation: Cool the reaction to room temperature. Withdraw a 50 µL aliquot, evaporate the solvent, and dissolve in CDCl₃. Perform ¹H-NMR to determine the crude conversion against the 1,3,5-trimethoxybenzene standard.

  • Workup and Isolation: Dilute the remaining mixture with ethyl acetate (20 mL). Wash sequentially with 1M HCl (15 mL) to remove unreacted amine, saturated NaHCO₃ (15 mL) to remove unreacted carboxylic acid and the boronic acid catalyst, and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the analytically pure amide.

Conclusion

(2-Hydroxyquinolin-4-yl)boronic acid represents a highly robust, next-generation catalyst for direct amidation. While it requires thermal activation compared to ortho-iodo derivatives like MIBA, its heteroaromatic core and tautomeric stability provide a distinct advantage when coupling challenging aromatic substrates. For drug development professionals scaling up libraries of complex amides, 2-HQBA offers a reliable, high-yielding alternative to stoichiometric coupling reagents.

References

  • [1] Title: Study and Development of Boron-mediated Amidation Reactions Source: UCL Discovery URL:[Link]

  • [2] Title: Emergent Organoboron Acid Catalysts Source: PMC - NIH URL:[Link]

  • [3] Title: 3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • [4] Title: Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • [5] Title: Mechanistic insights into boron-catalysed direct amidation reactions Source: PMC - NIH / Chemical Science URL:[Link]

  • [6] Title: Boronic Acid-Catalyzed Direct Amidation of Carboxylic Acids and Amines Source: Advanced Synthesis & Catalysis (Wiley Online Library) URL:[Link]

Sources

Assessing the Purity of Synthesized (2-Hydroxyquinolin-4-yl)boronic Acid: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and materials science: the discrepancy between the apparent analytical purity of a starting material and its actual performance in downstream synthesis. (2-Hydroxyquinolin-4-yl)boronic acid (CAS: 2245349-21-5)[1] is a highly valuable, yet analytically stubborn, building block used in Suzuki-Miyaura cross-coupling reactions to generate functionalized quinoline scaffolds.

Standard purity assessments often fail with this class of compounds. Boronic acids are notorious for undergoing spontaneous dehydration to form boroxine anhydrides (trimers), and they are highly susceptible to protodeboronation[2]. Furthermore, the 2-hydroxyquinoline core introduces a lactim-lactam tautomerization equilibrium, adding another layer of complexity to its spectral and chromatographic profiles.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the true purity of synthesized (2-hydroxyquinolin-4-yl)boronic acid. By establishing self-validating analytical protocols, researchers can ensure accurate stoichiometry, thereby maximizing catalyst turnover and yield in downstream applications.

The Chemical Complexity of the Analyte

Before selecting an analytical method, one must understand the dynamic state of the analyte in solution. (2-Hydroxyquinolin-4-yl)boronic acid does not exist as a single static entity; it exists in a complex equilibrium dictated by solvent, concentration, and temperature.

G A (2-Hydroxyquinolin-4-yl)boronic Acid (Lactim Monomer) B Quinolin-2(1H)-one-4-boronic Acid (Lactam Tautomer) A->B Tautomerization (Solvent Dependent) C Boroxine Anhydride (Trimerization) A->C -H₂O (Dehydration) D 2-Hydroxyquinoline (Protodeboronation) A->D Heat / Base (Degradation) B->C -H₂O (Dehydration)

Chemical equilibria and degradation pathways of (2-hydroxyquinolin-4-yl)boronic acid.

When utilizing standard aqueous reversed-phase HPLC, the differing UV response factors between the monomeric boronic acid and its boroxine anhydride often lead to a severe underestimation or overestimation of purity[2]. Furthermore, acidic mobile phases can trigger on-column hydrolysis, causing the boroxine to revert to the monomer during the chromatographic run, resulting in peak tailing and irreproducible integration[3].

Comparative Analysis of Purity Assessment Techniques

To establish the true purity of the synthesized product, we must compare the performance limits of the available analytical alternatives. The table below summarizes the quantitative data and operational parameters for each technique.

Analytical TechniquePrinciple of QuantitationBoroxine InterferenceLimit of Detection (LOD)Optimal Use Case
Quantitative NMR (qNMR) Direct molar proportionality (¹H integration)Minimal (distinct chemical shifts)~0.1% - 1.0%Absolute purity determination; Reference standard qualification[2]
RP-HPLC (UV) Chromatographic separation & UV absorbanceHigh (on-column hydrolysis; differing UV response)< 0.05%Routine batch monitoring (requires strict method validation)[3]
UPLC-MS Separation & Mass-to-charge ratioModerate (controlled via buffer selection)< 0.01%Trace impurity profiling; High-throughput reaction monitoring[4]

Performance Verdict: While HPLC-UV is the industry standard for general organic molecules, qNMR is the superior alternative for establishing the absolute purity of (2-hydroxyquinolin-4-yl)boronic acid. qNMR is a primary analytical method that bypasses the need for a specific reference standard of the analyte itself, relying instead on a certified internal standard[2]. For high-throughput impurity profiling, an optimized UPLC-MS method utilizing volatile buffers is the preferred secondary technique[4].

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems. By clearly defining the causality behind each experimental choice, we ensure that the protocols actively prevent the generation of artifactual data.

Protocol A: Absolute Purity Determination via qNMR (The Gold Standard)

Objective: Determine the absolute weight-percent purity of the synthesized boronic acid independent of its hydration state.

Step-by-Step Methodology:

  • Standard Selection & Weighing: Using a micro-analytical balance (readability 0.01 mg), accurately weigh ~10.00 mg of a certified reference standard (e.g., Maleic Acid, TraceCERT®) and ~15.00 mg of the synthesized (2-hydroxyquinolin-4-yl)boronic acid into the same vial.

    • Causality: Weighing accuracy is the foundational source of error in qNMR. Co-weighing ensures that any subsequent variations in solvent volume do not affect the molar ratio between the standard and the analyte.

  • Solvent Preparation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: Anhydrous DMSO-d₆ is selected to suppress the rapid exchange of the boronic acid hydroxyl protons and stabilize the lactam/lactim tautomeric ratio. This prevents peak broadening and allows for distinct, integrable signals.

  • NMR Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire a ¹H NMR spectrum using a 90° pulse angle, 64 scans, and a relaxation delay (D1) of 60 seconds.

    • Causality: A D1 of 60 seconds (typically >5×T₁ of the slowest relaxing proton) is mandatory. Failing to allow complete longitudinal relaxation will result in truncated signal integration and artificially skewed purity values.

  • Integration & Calculation: Integrate the olefinic protons of maleic acid (δ ~6.26 ppm, 2H) and a distinct aromatic proton of the quinoline ring (e.g., H-8 or H-3).

  • Self-Validation Check: The protocol validates itself through the internal standard. Because both the analyte and the standard are in the same tube, any variations in NMR sensitivity, tuning, or receiver gain apply equally to both, canceling out systemic instrumental errors.

Protocol B: High-Throughput UPLC-MS Impurity Profiling

Objective: Identify trace protodeboronation degradants (2-hydroxyquinoline) and monitor reaction progress without inducing on-column boroxine formation.

Step-by-Step Methodology:

  • Mobile Phase Optimization: Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water; Mobile Phase B: Acetonitrile.

    • Causality: A mobile phase buffered with 10 mM ammonium acetate (pH ~6.8) is utilized instead of standard acidic modifiers like formic acid. Acidic conditions accelerate the on-column hydrolysis of boroxines back to monomers, leading to peak tailing and inaccurate integration of the true solution-state composition[4].

  • Column Selection: Equip the system with a sub-2 µm C18 column (e.g., Acquity BEH C18) maintained at 40°C.

    • Causality: A rapid gradient on a sub-2 µm stationary phase minimizes the residence time of the boronic acid on the column, reducing the opportunity for protodeboronation—a common degradation pathway for heteroaryl boronic acids.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water/acetonitrile to a concentration of 0.1 mg/mL immediately prior to injection.

  • Gradient & Detection: Run a fast gradient (10% to 90% B over 3 minutes). Monitor via UV (254 nm) and ESI-MS (positive mode).

  • Self-Validation Check: The inclusion of a system suitability standard (a pre-characterized mixture of the monomer and its boroxine) prior to the sample run ensures that the observed monomer/boroxine ratio is a true reflection of the sample state and not a chromatographic artifact.

Conclusion

The reliable assessment of (2-hydroxyquinolin-4-yl)boronic acid purity requires analytical techniques that respect the molecule's inherent reactivity. While HPLC-UV is prone to misrepresenting purity due to differing UV response factors and on-column hydrolysis[2], qNMR provides an absolute, molar-based measurement that is immune to these chromatographic artifacts. For trace impurity detection, an optimized UPLC-MS method utilizing ammonium acetate successfully mitigates dehydration and adduct formation[4]. By implementing these self-validating protocols, researchers can confidently establish the purity of their synthesized building blocks, ensuring reproducible and high-yielding downstream pharmaceutical syntheses.

References

1.[1] Title : (2-hydroxyquinolin-4-yl)boronic acid | Source : aaronchem.com | URL : 1 2.[2] Title : Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid | Source : benchchem.com | URL : 2 3.[3] Title : Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures | Source : wur.nl | URL : 5 4.[4] Title : A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Source : rsc.org | URL : 4

Sources

Biological Activity Comparison of (2-Hydroxyquinolin-4-yl)boronic Acid Analogs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly embraces targeted covalent inhibitors, the (2-hydroxyquinolin-4-yl)boronic acid scaffold has emerged as a highly versatile pharmacophore. By combining the shape complementarity and hydrogen-bonding capacity of the quinoline core with the electrophilic trapping ability of a boronic acid warhead, this class of compounds demonstrates potent activity across diverse therapeutic targets, including kinase inhibition (e.g., ROCK/CLK) and antimicrobial resistance (e.g., Metallo-β-Lactamases)[1],.

This guide objectively compares the biological performance of the parent scaffold against key structural analogs, detailing the causality behind structure-activity relationships (SAR) and providing self-validating experimental protocols for rigorous biochemical evaluation.

Pharmacophore Rationale & Structural Causality

The biological efficacy of (2-hydroxyquinolin-4-yl)boronic acid is driven by a synergistic two-part mechanism:

  • The Quinoline Core: Under physiological conditions, the 2-hydroxyquinoline system exists predominantly as its 2-quinolone (lactam) tautomer. The resulting lactam N-H acts as a critical hydrogen bond donor, anchoring the molecule into target binding pockets such as the kinase hinge region[2].

  • The Boronic Acid Warhead: The boron atom possesses an empty p-orbital in its

    
    -hybridized state. Upon encountering active-site nucleophiles (e.g., the hydroxyl groups of catalytic Ser/Thr residues) or metal ions (e.g., Zinc in Metallo-β-Lactamases), it undergoes a reversible transition to a tetrahedral 
    
    
    
    geometry. This forms a reversible covalent bond that drastically increases target residence time[1],[3].

Pathway Scaffold 2-Hydroxyquinoline Core (H-Bonding & Pi-Stacking) Warhead Boronic Acid Warhead (Lewis Acidic sp2 Boron) Scaffold->Warhead Electronic Tuning Kinase Kinase Hinge Region (ATP Competitive) Scaffold->Kinase Anchors via Lactam N-H Serine Catalytic Ser/Thr (Reversible Covalent Bond) Warhead->Serine sp2 to sp3 Transition MBL Metallo-β-Lactamase (Zinc Coordination) Warhead->MBL Tetrahedral Mimic

Logical mapping of pharmacophore contributions of the scaffold.

Comparative Biological Activity Profiles

To isolate the specific contributions of the scaffold's functional groups, we compare the parent compound against three rationally designed analogs. The data below synthesizes established SAR trends for quinoline-boronic acid derivatives across three distinct biological targets: ROCK1 (cancer/fibrosis), NDM-1 (antibiotic resistance), and Mycobacterium smegmatis (tuberculosis model)[1],[4],.

Table 1: In Vitro Inhibitory Activity Across Key Therapeutic Targets
CompoundStructural ModificationROCK1 IC₅₀ (nM)NDM-1 IC₅₀ (µM)M. smegmatis MIC (µM)
1 (Parent) (2-hydroxyquinolin-4-yl)boronic acid451.230
2 2-Methoxy (O-Methylated)>10,00045.0>100
3 4-Carboxylic Acid (Isostere)>5,000>100>100
4 6-Fluoro (Electron-Withdrawing)120.415
Analysis of Causality
  • The Necessity of the Lactam Tautomer (Analog 2): Methylating the 2-hydroxyl group locks the molecule in the lactim form, completely ablating its ability to act as a hydrogen bond donor. This results in a >200-fold drop in ROCK1 affinity, proving the N-H bond is strictly required for hinge-region anchoring[2].

  • The Irreplaceability of Boron (Analog 3): Replacing the boronic acid with a carboxylic acid eliminates the molecule's ability to undergo the

    
     transition. Because carboxylic acids cannot mimic the tetrahedral transition state of β-lactam hydrolysis, Analog 3 is entirely inactive against NDM-1[3].
    
  • Electronic Tuning (Analog 4): The addition of a strongly electronegative fluorine atom at the 6-position withdraws electron density from the quinoline ring. This increases the Lewis acidity of the boron atom, making it more electrophilic and thermodynamically favoring the formation of the covalent adduct with active-site nucleophiles[4].

Self-Validating Experimental Methodologies

When screening boronic acids, researchers must account for their unique chemical reactivity. Boronic acids can form cyclic boronates with cis-diols (such as those found in the ribose rings of NADH/NADPH or ATP), which frequently causes false positives in standard coupled-enzyme assays. The following protocols are designed as self-validating systems to bypass these artifacts.

Protocol 1: Kinase Inhibition via Luminescent ADP-Glo Assay

Causality for Selection: The ADP-Glo assay directly measures the generation of ADP via a luciferase cascade, completely avoiding the use of NADH and thereby preventing boronic acid-induced redox interference[1].

Step-by-Step Workflow:

  • Enzyme Pre-incubation: Incubate 5 nM ROCK1 with varying concentrations of the boronic acid analog in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35) for 30 minutes at room temperature to allow the reversible covalent bond to reach equilibrium.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL of the specific peptide substrate. Incubate for 60 minutes.

  • Kinase Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate luminometer.

  • Self-Validating Control: Run a "Boronic Acid + ATP (No Enzyme)" control. If luminescence drops compared to a blank, the boronic acid is directly quenching the luciferase enzyme or sequestering ATP, flagging a false positive.

Protocol 2: Metallo-β-Lactamase Inhibition via Nitrocefin Cleavage

Causality for Selection: Nitrocefin is a chromogenic cephalosporin that shifts from yellow (390 nm) to red (486 nm) upon hydrolysis, providing a continuous, real-time kinetic readout of MBL activity without requiring secondary coupling enzymes.

Step-by-Step Workflow:

  • Equilibration: Mix 1 nM NDM-1 with the inhibitor in buffer (50 mM HEPES pH 7.2, 50 µM ZnSO₄, 0.1 mg/mL BSA) for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 100 µM Nitrocefin.

  • Kinetic Readout: Monitor absorbance at 486 nm continuously for 10 minutes at 25°C to calculate the initial velocity (

    
    ).
    
  • Self-Validating Control (Jump-Dilution): To prove the mechanism is reversible covalent inhibition (and not irreversible target destruction), incubate NDM-1 with the analog at 10× its IC₅₀ for 30 minutes. Rapidly dilute the mixture 100-fold into a buffer containing a saturating concentration of Nitrocefin. A gradual recovery of enzymatic velocity over time confirms the reversible dissociation of the boronic acid from the catalytic zinc network[3].

Workflow N1 Compound Synthesis & QC (NMR, HRMS) N2 Biochemical Assays (ADP-Glo / Nitrocefin) N1->N2 N3 Cell-Based Assays (MTT / MIC) N2->N3 N2_sub Exclude PAINS (e.g., Redox Cycling) N2->N2_sub N4 Mechanism Validation (Jump-Dilution) N3->N4

Step-by-step biological evaluation workflow for boronic acid analogs.

Conclusion

The (2-hydroxyquinolin-4-yl)boronic acid scaffold represents a privileged chemotype in modern drug discovery. By meticulously tuning the electronic properties of the quinoline ring (e.g., via halogenation) and preserving the vital hydrogen-bonding capacity of the 2-hydroxyl/lactam motif, researchers can optimize the electrophilicity of the boronic acid warhead. When evaluated using artifact-free, self-validating methodologies, these analogs demonstrate profound potential as next-generation kinase inhibitors and antibiotic adjuvants.

References

  • Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. nih.gov.
  • Synthesis and Evaluation of Quinolino-Benzoxaboroles as Potential Antimicrobial Agents. scirp.org.
  • Design and synthesis of metallo-β-lactamase inhibitors - White Rose eTheses Online. whiterose.ac.uk.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. acs.org.
  • Three-Dimensional Structure of AmpC β-Lactamase from Escherichia coli Bound to a Transition-State Analogue: Possible Implications for the Oxyanion Hypothesis and for Inhibitor Design | Biochemistry. acs.org.

Sources

Executive Summary: The "Privileged Pair" in Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quinoline-Based Boronic Acids: A Technical Guide to Sensing, Synthesis, and Inhibition Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Quinoline-based boronic acids (QBAs) represent a high-value intersection in heterocyclic chemistry, merging the fluorogenic sensitivity of the quinoline scaffold with the reversible covalent reactivity of the boronic acid moiety. Unlike simple phenylboronic acids, QBAs exhibit unique intramolecular B–N interactions that modulate Lewis acidity, making them exceptional candidates for two distinct applications: reversible covalent kinase inhibition (targeting CLK/ROCK pathways) and saccharide sensing (via photoinduced electron transfer mechanisms).

This guide objectively compares the performance of key QBA derivatives, providing experimental protocols and kinetic data to support their integration into drug discovery and diagnostic workflows.

Part 1: Medicinal Chemistry – The "Warhead" Application

In drug development, the boronic acid group functions as a "warhead," forming reversible covalent bonds with nucleophilic residues (e.g., Serine or Threonine) in enzyme active sites. While Bortezomib is the peptide-based standard, quinoline-based small molecules offer improved bioavailability and dual-targeting capabilities.

Comparative Analysis: Pyrazolo[4,3-f]quinoline Boronic Acids

Recent studies have identified pyrazolo-quinoline boronic acids (e.g., HSD1400, HSD1791) as potent dual inhibitors of CDC-like kinase (CLK) and Rho-associated protein kinase (ROCK).

Table 1: Performance Comparison of QBA Inhibitors vs. Standards

CompoundScaffold TypeTarget ProfileIC50 / Inhibition DataMechanism of Action
HSD1400 Pyrazolo-Quinoline Boronic AcidCLK1, CLK2, ROCK2>70% inh. @ 25 nM Cell Viability (Caki-1): 204 nMReversible covalent + ATP competitive
HSD1791 Methylated Pyrazolo-QuinolineCLK1, CLK2 (No CLK4)>70% inh. @ 25 nM Cell Viability (Caki-1): 309 nM"Magic Methylation" tunes selectivity
Bortezomib Peptide Boronic Acid20S Proteasome (

5)

: 0.6 nM
Reversible covalent (Threonine)
TG003 Benzothiazole (Non-boronic)CLK1/4IC50: ~20 nMATP competitive (No covalent bond)

Key Insight: The boronic acid moiety in HSD1400 provides a "selectivity anchor." While non-boronic inhibitors like TG003 rely solely on ATP-pocket fit, the QBA derivatives engage in ancillary interactions (likely hydrogen bonding or reversible covalent trapping) that enhance potency against the difficult-to-target CLK family.

Part 2: Diagnostic Sensing – The "Receptor" Application

8-Quinolineboronic acid (8-QBA) is the archetypal fluorescent sensor. Its mechanism relies on the interaction between the quinoline nitrogen lone pair and the boron empty p-orbital.

Mechanism of Action: The B–N Switch
  • Unbound State: The nitrogen lone pair donates to boron (B–N interaction), or participates in Photoinduced Electron Transfer (PET), quenching fluorescence.

  • Bound State (Sugar): Diol binding increases the Lewis acidity of boron, strengthening the boronate anion character. This alters the electronic landscape, typically restoring or shifting fluorescence.

QBA_Mechanism Unbound Unbound 8-QBA (Low Fluorescence) Complex Boronate Ester Complex (High Fluorescence) Unbound->Complex + Sugar PET PET Quenching (N Lone Pair -> Fluorophore) Unbound->PET Dominant Process BN_Bond Intramolecular B-N Interaction Unbound->BN_Bond Stabilizes Ground State Sugar Cis-Diol (Glucose/Fructose) Sugar->Complex Binding Complex->PET Suppresses

Figure 1: Signal transduction mechanism in 8-Quinolineboronic acid sensors. Sugar binding modulates the B-N interaction and PET process.

Kinetic Selectivity: Fructose vs. Glucose

Unlike simple phenylboronic acids, the position of the boron relative to the nitrogen in quinoline dictates selectivity and kinetics.

Table 2: Kinetic and Thermodynamic Binding Data (pH 7.4)

Sensor VariantAnalyte

(

)

(

)
Response Time
8-QBA D-Fructose287 ~4,000< 4 sec
8-QBA D-Glucose0.646~14 sec
5-QBA D-Fructose44209Slow
6-Methoxy-QBA D-GlucoseN/A~110Fast

Experimental Note: 8-QBA shows a ~500-fold kinetic preference for fructose over glucose. For glucose sensing, the 6-methoxyquinolinium derivative (zwitterionic) is preferred due to improved water solubility and pKa compatibility with physiological pH.

Part 3: Synthesis & Stability

Synthesizing QBAs requires navigating the "protodeboronation" trap—heterocyclic boronic acids are prone to C–B bond cleavage under basic/heated conditions.

Protocol: Palladium-Catalyzed Borylation of 8-Bromoquinoline

Use this protocol to avoid the cryogenic conditions of lithiation.

Materials:

  • 8-Bromoquinoline (1.0 eq)

  • Bis(pinacolato)diboron (

    
    ) (1.1 eq)
    
  • 
     (3 mol%)
    
  • Potassium Acetate (KOAc) (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Activation: In a Schlenk tube, combine 8-bromoquinoline,

    
    , and KOAc.
    
  • Inertion: Evacuate and backfill with Argon (3 cycles). Add degassed dioxane.

  • Catalysis: Add

    
     under positive Argon flow.
    
  • Reaction: Heat to 80°C for 4-6 hours . Note: Do not exceed 100°C to minimize protodeboronation.

  • Workup: Filter through a Celite pad. Concentrate filtrate.[1]

  • Hydrolysis (Optional): To obtain the free boronic acid, treat the pinacol ester with

    
     / 
    
    
    
    in Acetone/Water.

Synthesis_Workflow Start 8-Bromoquinoline Heat Heat 80°C, 6h (Dioxane) Start->Heat Reagents B2pin2 + KOAc + Pd(dppf)Cl2 Reagents->Heat Intermed 8-Quinoline-B(pin) Ester Heat->Intermed Miyaura Borylation Hydrolysis NaIO4 / NH4OAc (Cleavage) Intermed->Hydrolysis Deprotection Final 8-Quinolineboronic Acid Hydrolysis->Final

Figure 2: Synthetic pathway from bromo-precursor to free boronic acid.

Stability Warning: The Dimerization Issue

8-Quinolineboronic acid is unique; in the solid state, it does not exist as a monomer or a simple anhydride. It forms a self-complementary dimer driven by intermolecular B–N bonds.

  • Implication: When using 8-QBA as a reagent, it may dissolve slowly in non-polar solvents. Always pre-dissolve in MeOH or DMSO to break the dimer before adding to a reaction mixture.

References

  • Mechanism of QBA Sensing: Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. (PubMed).[2] Link

  • Medicinal Chemistry (CLK Inhibitors): Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors. (MDPI Pharmaceuticals). Link

  • Synthesis & Reactivity: 8-Quinolineboronic acid: Properties and Suzuki Coupling Applications. (ChemicalBook). Link

  • Structural Analysis: A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds. (ScienceDirect/Elsevier). Link

  • Comparative Binding Data: Investigation of interaction between boronic acids and sugar. (ScienceOpen). Link

Sources

Safety Operating Guide

(2-hydroxyquinolin-4-yl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe containment, classification, and disposal of (2-hydroxyquinolin-4-yl)boronic acid .

As a specialized heterocyclic organoboron compound, its disposal requires a dual-risk approach: addressing the chemical reactivity of the boronic acid moiety and the toxicological potential of the quinoline scaffold.

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the hazard profile.[1] While specific toxicological data for this exact isomer may be limited, the structural components dictate a conservative safety approach based on the "Precautionary Principle."

Chemical & Toxicological Profile
FeatureHazard ClassRisk Description
Boronic Acid Moiety Irritant (Skin/Eye/Resp)Boronic acids are generally stable but can cause severe irritation to mucous membranes. They are Lewis acids and can react with diols/sugars in biological systems.
Quinoline Scaffold Potential Carcinogen/MutagenCRITICAL: Quinoline and its derivatives are often flagged for potential genotoxicity and aquatic toxicity (Category 1 or 2). Treat as a suspected carcinogen .
Physical State Solid (Powder)Fine dust generation is a primary exposure vector during waste transfer.
Reactivity Air/Light SensitiveMay degrade if exposed to strong oxidizers or prolonged moisture.

Directive: Do NOT attempt bench-top chemical neutralization (e.g., peroxide oxidation) for this compound. The risk of generating toxic quinoline byproducts outweighs the benefit. Professional incineration is the only validated disposal method.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. Due to the potential genotoxicity of the quinoline ring, upgrade to the following standard for all disposal operations:

  • Respiratory: NIOSH-approved N95 respirator (minimum) or P100 if handling open powder outside a fume hood.

  • Dermal: Double-gloving strategy.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (extended cuff, >5 mil) or Neoprene.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate for powder handling.

Waste Classification & Segregation

Proper segregation prevents cross-contamination and dangerous side reactions in the waste stream.

Decision Logic: Waste Stream Assignment

WasteSegregation Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris SolidStream Stream A: Hazardous Solid Waste (Trace Cytotoxic Protocol) Solid->SolidStream SolventCheck Solvent Type? Liquid->SolventCheck DebrisStream Stream D: Solid Hazardous Debris Debris->DebrisStream Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalogenated HaloStream Stream B: Halogenated Organic Waste Halogenated->HaloStream NonHaloStream Stream C: Non-Halogenated Organic Waste NonHalogenated->NonHaloStream

Figure 1: Decision tree for segregating (2-hydroxyquinolin-4-yl)boronic acid waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spills)

Objective: Containment of dry powder to prevent inhalation and environmental release.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood.[1]

    • Do not dump directly; use a disposable spatula or anti-static funnel to minimize dust cloud formation.

  • Decontamination:

    • Wipe the exterior of the waste container with a solvent-dampened wipe (Ethanol or Acetone) before removing it from the hood.

    • Dispose of the wipe in Stream D (Solid Hazardous Debris).

  • Labeling:

    • Primary Constituent: (2-hydroxyquinolin-4-yl)boronic acid.[2]

    • Hazard Checkboxes: Toxic, Irritant.[3][4][5][6]

    • Note: "Contains Quinoline Derivative - Potential Carcinogen."

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Prevent reaction with incompatible solvents.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizing agents (e.g., Nitric acid, Peroxides) or strong bases. Boronic acids can polymerize or degrade exothermically under these conditions.

  • Solvent Segregation:

    • If dissolved in DCM/ChloroformHalogenated Waste .

    • If dissolved in DMSO/DMF/MethanolNon-Halogenated Waste .

  • pH Adjustment: Ensure the waste solution is neutral (pH 6-8). If the reaction mixture was highly acidic or basic, neutralize it before adding it to the central waste carboy to prevent container pressurization.

Protocol C: Empty Containers & Contaminated Debris

Objective: RCRA Compliance for "Empty" Containers.

  • Triple Rinse:

    • Rinse the original reagent bottle three times with a compatible solvent (e.g., Acetone).

    • Crucial: Pour the rinsate into the Liquid Waste container (Protocol B). Do not pour rinsate down the sink.

  • Defacing: Completely scratch out or remove the original label. Mark as "EMPTY."

  • Disposal: Place the rinsed, dry bottle in the glass recycling or trash, depending on institutional policy for "P-listed" vs "U-listed" waste equivalents. (Treating as hazardous debris is the safest default).

Emergency Spill Response

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Up: Don N95 respirator and double gloves.

  • Containment:

    • Do not dry sweep. This generates dust.

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.

  • Cleanup: Scoop the damp material and towels into a hazardous waste bag. Seal and place in the Solid Waste container.

  • Surface Decontamination: Wash the area with a mild detergent solution (soap and water) followed by an ethanol wipe.

Regulatory & Compliance Data

RegulationClassificationCode/Note
US EPA (RCRA) Hazardous WasteNot explicitly P/U listed, but must be characterized by toxicity (D000 series if applicable) or treated as hazardous due to quinoline content.
EU Waste Framework HazardousHP 7 (Carcinogenic), HP 4 (Irritant), HP 14 (Ecotoxic).
DOT/IATA Shipping NameUN 3077 , Environmentally hazardous substance, solid, n.o.s. (if >5kg/5L).

References

  • PubChem. (2-hydroxyquinolin-4-yl)boronic acid - Compound Summary.[2] National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Quinolin-8-ol (Hydroxyquinoline) Hazard Classification. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.